(±)8,9-DiHETrE-d11
説明
特性
IUPAC Name |
8,9-dihydroxyicosa-5,11,14-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJBINATHQHPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(±)8,9-DiHETrE-d11: A Technical Guide for Researchers in Lipidomics and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-d11 acid ((±)8,9-DiHETrE-d11), with a focus on its role in quantitative mass spectrometry-based lipidomics. We will delve into its primary application as an internal standard, the biological significance of its non-deuterated analog, and provide detailed experimental methodologies for its use.
Core Application: An Internal Standard for Precise Quantification
This compound is a deuterated analog of (±)8,9-DiHETrE and its principal role in research is to serve as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and reliability of quantitative data.[2][3]
The Biological Significance of 8,9-DiHETrE
(±)8,9-DiHETrE is a vicinal diol metabolite formed from the enzymatic hydration of 8,9-epoxyeicosatrienoic acid (8,9-EET) by soluble epoxide hydrolase (sEH).[1] 8,9-EET itself is a product of arachidonic acid metabolism via the cytochrome P450 (CYP) pathway.[3] While initially considered less active than its parent epoxide, recent research has highlighted the unique biological functions of DiHETrEs.[4]
A growing body of evidence implicates 8,9-DiHETrE in neurodevelopment and associated disorders. Notably, studies have found a significant association between low levels of 8,9-DiHETrE in umbilical cord blood and the presentation of repetitive and restrictive behaviors in children diagnosed with Autism Spectrum Disorder (ASD).[2][4][5][6][7][8] This finding underscores the importance of accurately measuring endogenous levels of 8,9-DiHETrE in clinical and research settings to better understand the pathophysiology of ASD and potentially develop early diagnostic markers.[2][7]
The metabolic pathway leading to the formation of 8,9-DiHETrE is a key area of investigation. The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, plays a critical role in converting bioactive EETs into their corresponding DiHETrEs.[4] Dysregulation of this pathway has been linked to various pathological conditions.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound and a typical experimental setup for its use.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid | [1] |
| Molecular Formula | C₂₀H₂₃D₁₁O₄ | [1] |
| Formula Weight | 349.6 | [1] |
| Purity | ≥99% deuterated forms (d1-d11) | [1] |
| Formulation | A solution in ethanol | [1] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Table 2: Example UPLC-MS/MS Parameters for Eicosanoid Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| UPLC System | Waters Acquity UPLC or similar | [9] |
| Column | Waters Acquity UPLC BEH shield C18 (1.7 µm, 2.1 × 150 mm) | [9] |
| Mobile Phase A | Water with 10 mM formic acid | [9] |
| Mobile Phase B | Acetonitrile with 10 mM formic acid | [9] |
| Flow Rate | 0.325 mL/min | [9] |
| Column Temperature | 60°C | [9] |
| Injection Volume | 25 µL | [9] |
| Gradient | 0–1 min 70% A, 1–4 min 79–69% A, 4–14.5 min 69–65% A, 14.5–16 min 10% A, 16–18 min 70% A | [9] |
| Mass Spectrometry | ||
| Mass Spectrometer | Triple quadrupole mass spectrometer | [9] |
| Ionization Mode | Positive Ionization | [9] |
| Capillary Voltage | 3.1 kV | [9] |
| Cone Voltage | 25 V | [9] |
| Collision Voltage | 35 V | [9] |
| Source Temperature | 150°C | [9] |
| Desolvation Temperature | 400°C | [9] |
| Detection Mode | Selected Reaction Monitoring (SRM) | [9] |
Experimental Protocols
The following is a generalized protocol for the quantification of 8,9-DiHETrE in biological samples, such as plasma, using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature for eicosanoid analysis.
1. Sample Preparation and Internal Standard Spiking
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in ethanol). The exact amount should be optimized based on the expected concentration of the analyte and instrument sensitivity.
-
Vortex the sample briefly to ensure thorough mixing.
2. Solid-Phase Extraction (SPE)
-
Condition a polymeric reversed-phase SPE column (e.g., Strata-X) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE column.
-
Wash the column with 1 mL of 10% methanol in water to remove interfering substances.
-
Elute the eicosanoids, including 8,9-DiHETrE and the internal standard, with 1 mL of methanol.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
3. UPLC-MS/MS Analysis
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate the analytes using a reverse-phase C18 column and a suitable gradient, such as the one described in Table 2.
-
Detect the analytes using a triple quadrupole mass spectrometer operating in SRM mode. The specific precursor and product ion transitions for 8,9-DiHETrE and this compound must be optimized for the specific instrument being used.
4. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous 8,9-DiHETrE and the internal standard this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of a non-deuterated 8,9-DiHETrE standard spiked with the same amount of internal standard as the samples.
-
Determine the concentration of 8,9-DiHETrE in the biological samples by interpolating the peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the metabolic pathway of 8,9-DiHETrE and a typical experimental workflow for its quantification.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-d11 acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-d11 acid is a deuterated derivative of 8,9-dihydroxyeicosatrienoic acid (8,9-DHET), a metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. The "-d11" designation indicates the presence of eleven deuterium (B1214612) atoms, making it a valuable tool for mass spectrometry-based quantitative studies as an internal standard. This guide provides a comprehensive overview of its chemical properties, biological significance, relevant experimental protocols, and potential signaling pathways.
Chemical and Physical Properties
The full IUPAC name for the non-deuterated parent compound is (5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid.[1] It is classified as a dihydroxyeicosatrienoic acid (DHET), a type of eicosanoid.[1]
| Property | Value | Source |
| Molecular Formula | C20H23D11O4 | N/A |
| Molecular Weight | ~349.56 g/mol | N/A |
| Parent Compound Molecular Formula | C20H34O4 | [1] |
| Parent Compound Molecular Weight | 338.48 g/mol | [1] |
| Appearance | Solid (for parent compound) |
Synthesis of Deuterated Analogues
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Deuterated standards like (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-d11 acid are essential for accurate quantification of their endogenous, non-deuterated counterparts in biological samples.
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, urine, tissue homogenate) to pH 3-4.
-
Add a known amount of the deuterated internal standard.
-
Apply the sample to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the analyte and internal standard with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Representative):
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Spectrometer | Triple quadrupole |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. |
In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
This widely used animal model is employed to evaluate the anti-inflammatory properties of test compounds.
Protocol:
-
Acclimatize rodents (rats or mice) to the experimental conditions.
-
Administer the test compound (e.g., 8,9-DHET) or vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
In Vitro Assessment of Anti-inflammatory Effects: Cytokine Production in Macrophages
This assay evaluates the ability of a compound to modulate the production of inflammatory cytokines in immune cells.
Protocol:
-
Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 8,9-DHET) for a specified duration.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Biological Activity and Signaling Pathways
DHETs, including 8,9-DHET, are known to possess biological activity, often exhibiting anti-inflammatory and vasodilatory effects. One of the key signaling pathways implicated in the action of DHETs is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.
PPARα Activation
Studies have shown that 14,15-DHET is a potent activator of PPARα.[4][5] It is plausible that 8,9-DHET may also act as a ligand for this nuclear receptor. Activation of PPARα leads to the transcription of target genes involved in lipid metabolism and inflammation.
Experimental Protocol: PPARα Reporter Gene Assay
-
Transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treat the transfected cells with the test compound (e.g., 8,9-DHET) or a known PPARα agonist (e.g., Wy-14643) as a positive control.
-
After an incubation period, lyse the cells and measure the luciferase activity, which is indicative of PPARα activation.
Proposed Signaling Pathway
The activation of PPARα by 8,9-DHET would likely follow the canonical nuclear receptor signaling pathway.
Caption: Proposed PPARα signaling pathway for 8,9-DHET.
Quantitative Data
The following table summarizes representative quantitative data for the anti-inflammatory and PPARα-activating effects of related dihydroxyeicosatrienoic acids. This data can serve as a benchmark for studies involving (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic acid.
| Compound | Assay | Result | Source |
| 14,15-DHET | PPARα Activation (Luciferase Assay) | 12-fold increase at 10 µM | [4] |
| 14,15-DHET | PPARα Ligand Binding (Kd) | 1.4 µM | [4] |
| Various DHETs | Anti-inflammatory Activity (Carrageenan-induced paw edema) | Dose-dependent reduction in edema | [6] |
| 8-oxo-9-octadecenoic acid | Inhibition of NO production (LPS-stimulated macrophages) | Significant suppression at 12.5, 25, and 50 µM | |
| 13-KODE | Inhibition of TNF-α and IL-1β secretion (LPS-stimulated macrophages) | Significant reduction |
Conclusion
(±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-d11 acid is an indispensable tool for the accurate quantification of its endogenous analogue, 8,9-DHET. The biological activities of DHETs, particularly their anti-inflammatory effects and their interaction with the PPARα signaling pathway, make them interesting targets for further research in inflammation and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of molecules. Further investigation into the specific quantitative effects and detailed molecular interactions of 8,9-DHET is warranted to fully elucidate its therapeutic potential.
References
- 1. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Documents download module [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of 8,9-Dihydroxyeicosatrienoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-Dihydroxyeicosatrienoic acid (8,9-DiHET) is a vicinal diol metabolite of arachidonic acid, a key polyunsaturated fatty acid involved in a multitude of physiological and pathological processes. As a member of the eicosanoid family, 8,9-DiHET and its precursor, 8,9-epoxyeicosatrienoic acid (8,9-EET), are critical signaling molecules, particularly in the cardiovascular system. This technical guide provides an in-depth exploration of the biosynthetic pathway of 8,9-DiHET, detailing the enzymatic reactions, key intermediates, and regulatory mechanisms. Furthermore, it presents a comparative analysis of the biological activities of 8,9-EET and 8,9-DiHET, alongside detailed experimental protocols for the study of this pathway and a review of its associated signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.
The Core Biosynthetic Pathway
The primary route for the biosynthesis of 8,9-DiHET is a two-step enzymatic process that begins with the liberation of arachidonic acid from the cell membrane.
-
Epoxidation of Arachidonic Acid to 8,9-EET: The initial and rate-limiting step is the epoxidation of arachidonic acid at the 8,9-double bond to form 8,9-EET. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes known as epoxygenases.[1][2] The primary isoforms responsible for the generation of EETs, including 8,9-EET, are members of the CYP2C and CYP2J subfamilies.[3][4] Specifically, CYP2C8, CYP2C9, and CYP2J2 have been identified as key enzymes in this conversion.[5] These enzymes are membrane-bound hemeproteins that utilize molecular oxygen and NADPH to insert an oxygen atom across the double bond of arachidonic acid.[2]
-
Hydrolysis of 8,9-EET to 8,9-DiHET: The second step involves the rapid hydrolysis of the epoxide group of 8,9-EET to form the corresponding vicinal diol, 8,9-DiHET. This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[6][7] sEH is a cytosolic enzyme that plays a crucial role in regulating the cellular levels of EETs, thereby modulating their biological activity.[7] The conversion of 8,9-EET to 8,9-DiHET is generally considered a deactivation step, as 8,9-DiHET often exhibits reduced biological activity compared to its epoxide precursor.[1][3]
Diagram of the Core Biosynthetic Pathway of 8,9-DiHET
Caption: Core biosynthetic pathway of 8,9-DiHET from arachidonic acid.
Alternative Metabolic Pathways for 8,9-EET
While the primary metabolic fate of 8,9-EET is hydrolysis to 8,9-DiHET by sEH, alternative pathways exist that can lead to the formation of other biologically active molecules. One significant alternative route is the metabolism of 8,9-EET by cyclooxygenase (COX) enzymes, particularly COX-2. This pathway results in the formation of hydroxy-epoxyeicosatrienoic acids (EHETs), such as 8,9,11-EHET and 8,9,15-EHET.[8][9] These metabolites have been shown to possess distinct biological activities, including pro-angiogenic effects.[8][9]
Diagram of the Alternative Metabolic Pathway of 8,9-EET
Caption: Primary and alternative metabolic pathways of 8,9-EET.
Quantitative Data on Enzyme Kinetics and Metabolite Levels
Understanding the quantitative aspects of the 8,9-DiHET biosynthetic pathway is crucial for predicting its regulation and for the development of therapeutic interventions. The following tables summarize key quantitative data related to the enzymes and metabolites in this pathway.
Table 1: Kinetic Parameters of Key Enzymes in the 8,9-DiHET Biosynthetic Pathway
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/pmol CYP) | Source |
| Human CYP2C8 | Arachidonic Acid | 14,15-EET, 11,12-EET | 9.9 ± 1.5 | 18.5 ± 0.9 | [10] |
| Human CYP2C9 | Arachidonic Acid | 14,15-EET, 11,12-EET, 8,9-EET | - | - | [5] |
| Human CYP2J2 | Arachidonic Acid | 14,15-EET | Exhibits substrate inhibition (Ks ≈ 31 µM) | - | [11][12] |
| Human sEH | 8,9-EET-EA | 8,9-DHET-EA | 2.5 ± 0.3 | 1100 ± 60 (nmol/min/mg) | [13] |
Note: Data for specific kinetic parameters of all enzymes with all substrates are not uniformly available in the literature. The table presents available data; "-" indicates data not found in the searched literature.
Table 2: Vasodilatory Effects of 8,9-EET and 8,9-DiHET on Human Coronary Arterioles
| Compound | Concentration (mol/L) | Maximum Dilation (%) | Source |
| 8,9-EET | 10⁻⁵ | 67 ± 7 | [1] |
| 8,9-DiHET | 10⁻⁵ | 27 ± 4 | [1] |
Signaling Pathways of 8,9-DiHET and its Precursor
Both 8,9-EET and 8,9-DiHET can function as signaling molecules, although 8,9-EET is generally more potent. A primary mechanism of action for these compounds in the vasculature is the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[1][2] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.[2]
Diagram of the 8,9-EET/8,9-DiHET Signaling Pathway in Vascular Smooth Muscle Cells
Caption: Signaling cascade initiated by 8,9-EET and 8,9-DiHET in vascular smooth muscle.
In addition to their effects on ion channels, EETs have been implicated in a variety of other signaling pathways that regulate processes such as inflammation, apoptosis, and angiogenesis.[14][15] For instance, 8,9-EET has been shown to be pro-angiogenic and can activate the PI3K/Akt and MAPK signaling pathways.[14]
Experimental Protocols
Accurate and reproducible experimental methods are essential for the investigation of the 8,9-DiHET biosynthetic pathway. This section provides an overview of key experimental protocols.
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
A common method for measuring sEH activity is a fluorometric assay.[16][17][18] This assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
sEH Enzyme: Dilute recombinant human or murine sEH in assay buffer to a working concentration.
-
Substrate: Prepare a stock solution of a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)) in DMSO and dilute to the final working concentration in assay buffer.[19]
-
Inhibitor (for control): Prepare a stock solution of a known sEH inhibitor (e.g., AUDA) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, enzyme, and either vehicle (DMSO) or inhibitor to the wells.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity kinetically over time using a fluorescence plate reader (e.g., excitation 330 nm, emission 465 nm).[19]
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the specific activity of the enzyme or the IC50 of the inhibitor.
-
Measurement of Cytochrome P450 Epoxygenase Activity
The activity of CYP epoxygenases can be determined by measuring the formation of EETs from arachidonic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol Outline:
-
Reaction Mixture:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, recombinant human CYP enzyme (e.g., CYP2C8, CYP2C9, or CYP2J2), and a NADPH-generating system.
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Add an internal standard (e.g., deuterated EET).
-
Extract the lipids using a suitable organic solvent (e.g., ethyl acetate).
-
-
LC-MS/MS Analysis:
Quantification of 8,9-DiHET and 8,9-EET by LC-MS/MS
The absolute quantification of 8,9-DiHET and 8,9-EET in biological samples is typically achieved using a stable isotope dilution LC-MS/MS method.
Protocol Outline:
-
Sample Preparation:
-
To the biological sample (e.g., plasma, tissue homogenate), add a known amount of a deuterated internal standard for both 8,9-DiHET and 8,9-EET.
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipids.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column to separate 8,9-DiHET and 8,9-EET from other lipids.
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a standard curve using known concentrations of authentic standards.
-
Calculate the concentration of the endogenous analytes in the sample based on the ratio of the peak area of the analyte to its corresponding internal standard.
-
Conclusion
The biosynthesis of 8,9-dihydroxyeicosatrienoic acid is a tightly regulated process with significant implications for cellular signaling and physiological function, particularly within the cardiovascular system. The pathway is primarily governed by the sequential actions of cytochrome P450 epoxygenases and soluble epoxide hydrolase. The resulting metabolites, 8,9-EET and 8,9-DiHET, exhibit distinct biological activities, with the conversion of the epoxide to the diol generally representing a deactivation step. A thorough understanding of this pathway, facilitated by the robust experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting the modulation of eicosanoid signaling for the treatment of a range of human diseases. The quantitative data and pathway diagrams provided herein offer a valuable resource for researchers dedicated to unraveling the complexities of lipid signaling and its role in health and disease.
References
- 1. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Signaling pathways involved in vascular smooth muscle cell calcification during hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. abcam.cn [abcam.cn]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 8,9-DiHETrE in the Cytochrome P450 Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) is a vicinal diol metabolite derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. While historically considered a less active breakdown product of its precursor, 8,9-epoxyeicosatrienoic acid (8,9-EET), emerging research has implicated 8,9-DiHETrE in neuromodulatory processes, sparking renewed interest in its biological functions. This technical guide provides a comprehensive overview of the formation, metabolism, and evolving understanding of the biological role of 8,9-DiHETrE, with a focus on its implications for neuroscience and potential as a therapeutic target.
The Cytochrome P450 Epoxygenase Pathway and Formation of 8,9-DiHETrE
The biosynthesis of 8,9-DiHETrE is an integral part of the cytochrome P450 epoxygenase pathway, a major route for the metabolism of arachidonic acid alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways[1][2][3].
Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by CYP epoxygenases, primarily from the CYP2C and CYP2J families, to form four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET[1][2]. These EETs are highly bioactive lipid mediators involved in a variety of physiological processes, including vasodilation, anti-inflammation, and angiogenesis[1][2].
The biological activity of EETs is tightly regulated by their rapid metabolism. The primary route of EET inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs)[3]. Specifically, 8,9-EET is converted to 8,9-DiHETrE through the action of sEH[4]. While this conversion has traditionally been viewed as a detoxification or inactivation step, recent evidence suggests that DiHETrEs, including 8,9-DiHETrE, may possess their own distinct biological activities[5][6][7].
Caption: Formation of 8,9-DiHETrE from arachidonic acid via the cytochrome P450 pathway.
Biological Role of 8,9-DiHETrE
While the biological functions of 8,9-EET have been more extensively studied, the specific roles of 8,9-DiHETrE are an emerging area of research.
Generally Low Biological Activity Compared to 8,9-EET
In many physiological systems, 8,9-DiHETrE exhibits significantly lower biological activity than its parent epoxide, 8,9-EET. For example, in the context of vascular function, EETs are known to be potent vasodilators, whereas their corresponding DHETs are generally less active[3]. This has led to the prevailing view that the conversion of 8,9-EET to 8,9-DiHETrE is primarily an inactivation pathway.
Emerging Role in Neurodevelopment and Autism Spectrum Disorder
Recent groundbreaking research has implicated 8,9-DiHETrE in neurodevelopmental processes and Autism Spectrum Disorder (ASD)[5][6][7]. A prospective cohort study analyzing metabolites in neonatal cord blood found a significant association between low levels of 8,9-DiHETrE and the presentation of repetitive and restrictive behaviors in children later diagnosed with ASD[5][7]. This finding suggests that 8,9-DiHETrE may play a crucial, yet currently undefined, role in early brain development and function. The underlying mechanisms for this association are still under investigation but may involve neuroinflammation or alterations in synaptic plasticity during critical developmental windows[6].
Quantitative Data
The following tables summarize the available quantitative data related to the formation and activity of 8,9-DiHETrE and its precursor. It is important to note that specific quantitative data for the biological effects of 8,9-DiHETrE, such as EC50 or IC50 values, are currently limited in the scientific literature.
Table 1: Kinetic Parameters for the Hydrolysis of 8,9-EET Analogs by Human Soluble Epoxide Hydrolase (sEH)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source |
| 8,9-EET-EA | 11.0 ± 2.0 | 1.8 ± 0.1 | 0.16 | [8] |
Table 2: Concentrations of 8,9-DiHETrE in Human Cord Blood Serum
| Analyte | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Source |
| 8,9-DiHETrE | Not explicitly stated, but total DiHETrE was 3345.7 | 955.2 | [9] |
Experimental Protocols
Quantification of 8,9-DiHETrE in Human Cord Blood by LC-MS/MS
This protocol is a generalized procedure based on established methods for eicosanoid analysis in biological matrices.
Objective: To quantify the concentration of 8,9-DiHETrE in human umbilical cord blood serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human cord blood serum samples
-
8,9-DiHETrE analytical standard
-
Deuterated internal standard (e.g., 8,9-DiHETrE-d4)
-
Methanol (B129727), acetonitrile, water, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Centrifuge, evaporator, vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen cord blood serum samples on ice.
-
To 100 µL of serum, add 10 µL of a deuterated internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 8,9-DiHETrE and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the 8,9-DiHETrE analytical standard.
-
Calculate the concentration of 8,9-DiHETrE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Caption: A generalized workflow for the quantification of 8,9-DiHETrE in biological samples.
Neuronal Cell-Based Assay to Investigate the Effects of 8,9-DiHETrE
This protocol provides a framework for assessing the impact of 8,9-DiHETrE on neuronal gene expression.
Objective: To determine the effect of 8,9-DiHETrE on the expression of genes related to neuroinflammation and synaptic plasticity in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
8,9-DiHETrE
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in appropriate medium.
-
Differentiate the cells into a neuronal phenotype using a standard protocol (e.g., retinoic acid treatment).
-
-
Treatment:
-
Treat the differentiated neuronal cells with various concentrations of 8,9-DiHETrE (e.g., 1 nM to 1 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform qRT-PCR using primers for target genes (e.g., inflammatory cytokines like TNF-α, IL-6; synaptic plasticity markers like BDNF, c-Fos) and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Determine if 8,9-DiHETrE treatment significantly alters the expression of the target genes compared to the vehicle control.
-
Caption: A workflow for assessing the impact of 8,9-DiHETrE on neuronal gene expression.
Signaling Pathways
The precise signaling pathways modulated by 8,9-DiHETrE in neurons are not yet fully elucidated. However, based on its association with ASD and the known functions of related lipid mediators, several potential pathways can be hypothesized.
Given the link between 8,9-DiHETrE and neurodevelopmental outcomes, it is plausible that it may influence key signaling cascades involved in neuronal differentiation, migration, and synaptogenesis. Potential pathways include the WNT and CREB signaling pathways, which are known to be modulated by other fatty acids and play crucial roles in neuroplasticity[10].
Furthermore, the connection to ASD, a condition often associated with neuroinflammation, suggests that 8,9-DiHETrE might modulate inflammatory signaling pathways within the central nervous system. This could involve interactions with pathways such as the NF-κB signaling cascade, a central regulator of inflammation[11]. Future research is needed to directly investigate the effects of 8,9-DiHETrE on these and other neuronal signaling pathways.
Caption: Hypothesized signaling pathways potentially modulated by 8,9-DiHETrE in neuronal cells.
Conclusion
8,9-DiHETrE, a metabolite of the cytochrome P450 epoxygenase pathway, is emerging from the shadow of its more studied precursor, 8,9-EET. While generally considered less biologically active, recent findings linking low levels of 8,9-DiHETrE to neurodevelopmental outcomes, specifically in the context of Autism Spectrum Disorder, highlight the need for a deeper understanding of its physiological roles. This technical guide provides a current overview of the formation, metabolism, and known biological implications of 8,9-DiHETrE. The provided experimental frameworks offer a starting point for researchers to further investigate the intriguing and potentially significant functions of this lipid mediator in neuroscience and beyond. Future research focused on elucidating its specific signaling pathways and quantitative biological effects will be crucial for unlocking its full potential as a biomarker and therapeutic target.
References
- 1. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Activation of WNT and CREB signaling pathways in human neuronal cells in response to the Omega-3 fatty acid docosahexaenoic acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of neural process growth, elaboration and structural plasticity by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Function of Dihydroxyeicosatrienoic Acid (DiHETrE) Isomers in Arachidonic Acid Metabolism: A Technical Guide
Executive Summary: Dihydroxyeicosatrienoic acids (DiHETrEs) are diol metabolites of arachidonic acid produced via the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathway. Initially considered less active byproducts, recent research has illuminated their significant and often isomer-specific roles in various physiological and pathological processes. Unlike their precursor epoxides, the epoxyeicosatrienoic acids (EETs), which are generally anti-inflammatory and vasodilatory, DiHETrEs are predominantly viewed as pro-inflammatory mediators. Emerging evidence has strongly linked specific DiHETrE isomers to the pathophysiology of neurodevelopmental disorders like Autism Spectrum Disorder (ASD), highlighting their potential as both biomarkers and therapeutic targets. This technical guide provides an in-depth overview of the biosynthesis, function, and analytical methodologies related to DiHETrE isomers for researchers, scientists, and drug development professionals.
Biosynthesis of DiHETrE Isomers
Arachidonic acid (AA), a key omega-6 polyunsaturated fatty acid, is metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[1][2] The CYP pathway is responsible for the production of DiHETrE isomers in a two-step process.
-
Epoxidation of Arachidonic Acid: Initially, CYP epoxygenases, primarily isoforms like CYP2J2, CYP2C8, and CYP2C9, metabolize arachidonic acid to form four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3] These EETs are potent signaling molecules with generally anti-inflammatory properties.[4][5]
-
Hydrolysis to Diols: The EETs are subsequently hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding diols, the dihydroxyeicosatrienoic acids (DiHETrEs).[3][6] This conversion is a critical control point, as it metabolizes the anti-inflammatory EETs into DiHETrEs, which often exhibit pro-inflammatory or distinct biological activities.[4][6]
References
- 1. Human inflammatory and resolving lipid mediator responses to resistance exercise and ibuprofen treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acids in Umbilical Cord Blood Might Cause Autism Spectrum Disorder - Be part of the knowledge - ReachMD [reachmd.com]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
(±)8,9-DiHETrE-d11 as a Metabolite of 8(9)-EET: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 8(9)-EET is of significant interest due to its diverse biological activities, including vasodilation, anti-inflammatory effects, and protection against apoptosis.[1][3] The primary metabolic pathway for the inactivation of 8(9)-EET is its conversion to the corresponding vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE), a reaction catalyzed by the soluble epoxide hydrolase (sEH).[1][2] This rapid enzymatic hydration significantly reduces the biological activity of the parent epoxide, making the sEH a critical regulator of EET signaling.[3][4]
The quantification of 8,9-DiHETrE in biological matrices is crucial for understanding the physiological and pathological roles of the CYP-eicosanoid pathway. Due to its low endogenous concentrations, sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.[5] (±)8,9-DiHETrE-d11 is a deuterated analog of 8,9-DiHETrE that serves as an ideal internal standard for this purpose, correcting for variations in sample preparation and analysis.[6] This technical guide provides a comprehensive overview of this compound as a metabolite of 8(9)-EET, including detailed experimental protocols, quantitative data, and visualization of the relevant biochemical pathways.
Metabolic Pathway of 8(9)-EET
The formation and degradation of 8,9-DiHETrE involves a two-step enzymatic process. Initially, arachidonic acid is converted to 8(9)-EET by various CYP enzymes. Subsequently, sEH hydrates the epoxide group of 8(9)-EET to form 8,9-DiHETrE.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and effects of 8(9)-EET and 8,9-DiHETrE.
Table 1: Concentrations of 8,9-EET and Metabolites in Human Plasma
| Analyte | Concentration (ng/mL) | Reference |
| 8,9-EET | 8.0 | [6] |
| 8,9-trans-EET | 1.9 | [6] |
Table 2: Effect of 8,9-EET and 8,9-DiHETrE on Glomerular Albumin Permeability (Palb)
| Treatment (100 nM) | Palb (mean ± SD) | P-value vs. FSGS plasma | Reference |
| FSGS Plasma Alone | 0.70 ± 0.12 | - | [2] |
| FSGS Plasma + 8,9-EET | 0.05 ± 0.11 | <0.001 | [2] |
| FSGS Plasma + 8,9-DiHETrE | 0.56 ± 0.06 | NS | [2] |
| FSGS: Focal segmental glomerulosclerosis; NS: Not Significant |
Table 3: Effect of sEH Inhibitor (AUDA) on Plasma EET and DHET Levels in Mice
| Treatment | 8,9-EET (fold change vs. vehicle) | 8,9-DHET (% decrease vs. vehicle) | Reference |
| AUDA | ~2-4 | ~20-60 | [7] |
| AUDA: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid |
Experimental Protocols
Protocol 1: Quantification of 8,9-DiHETrE using this compound by LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of 8,9-DiHETrE from biological samples.
1. Sample Preparation and Extraction:
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[5][8]
-
Internal Standard Spiking: Add a known amount of this compound solution in ethanol (B145695) to each sample.[6]
-
Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl).[9]
-
Solid Phase Extraction (SPE):
-
Evaporation and Reconstitution:
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 ×150 mm).[6]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM formic acid.[6]
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both 8,9-DiHETrE and the internal standard this compound.
-
Table 4: Representative LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative ESI |
| Capillary Voltage | ~3.0 kV |
| Desolvation Temperature | ~400-500°C |
| MRM Transitions | Analyte and standard specific |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Quantify the amount of 8,9-DiHETrE in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Soluble Epoxide Hydrolase (sEH) Activity Assay
This protocol describes a cell-based assay to measure sEH activity and the effect of inhibitors.
1. Cell Culture and Treatment:
-
Seed cells known to express sEH (e.g., HepG2, Huh-7) in a 96-well plate.[11]
-
Treat the cells with various concentrations of a test compound (sEH inhibitor) or vehicle control for a specified period (e.g., 24 hours).[11]
2. Cell Lysis and Assay:
-
Wash the cells with assay buffer.
-
Lyse the cells using a lysis buffer containing a mild detergent like digitonin.[12]
-
Transfer the cell lysate to a new 96-well plate.
-
Add a fluorogenic sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), to each well.[13]
-
Incubate the plate at 37°C for 30-60 minutes.[12]
3. Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 330 nm and emission at approximately 465 nm.[13]
-
Calculate the rate of the reaction (increase in fluorescence over time).
-
Determine the percent inhibition of sEH activity for each concentration of the test compound relative to the vehicle control.
Signaling Pathways and Biological Effects
8(9)-EET exerts its biological effects through various signaling pathways, often leading to vasodilation and anti-inflammatory responses. Its conversion to 8,9-DiHETrE by sEH generally attenuates these effects. However, in some contexts, 8,9-DiHETrE may have its own biological activities.
Conclusion
This compound is an indispensable tool for the accurate quantification of 8,9-DiHETrE, a key metabolite in the sEH-mediated degradation of the bioactive lipid 8(9)-EET. The methodologies and data presented in this guide provide a framework for researchers to investigate the intricate roles of the EET metabolic pathway in health and disease. Understanding the dynamics of 8(9)-EET and 8,9-DiHETrE is critical for the development of novel therapeutic strategies targeting sEH for a range of cardiovascular and inflammatory disorders.
References
- 1. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. arborassays.com [arborassays.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
(±)8,9-DiHETrE-d11 stability and storage recommendations
An In-depth Technical Guide on the Stability and Storage of (±)8,9-DiHETrE-d11
For researchers, scientists, and drug development professionals utilizing (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid (this compound) as an internal standard, understanding its stability and optimal storage conditions is paramount for generating accurate and reproducible quantitative data. This guide provides a comprehensive overview of the stability profile of this compound, recommendations for its storage, and insights into its metabolic context.
Core Stability and Storage Recommendations
This compound is a deuterated analog of (±)8,9-DiHETrE, an oxylipin formed from the metabolism of arachidonic acid.[1] As an internal standard, its stability is critical for the precise quantification of the endogenous analyte in biological matrices by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[2]
Based on manufacturer specifications, the following storage conditions are recommended to ensure the long-term stability of this compound.
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [2] |
| Formulation | A solution in ethanol (B145695) | [2] |
| Long-term Stability | ≥ 2 years (at -20°C in ethanol) | [2] |
| Shipping Condition | Wet ice | [2] |
It is crucial to store the compound at the recommended temperature and in the supplied solvent to prevent degradation. The stability of lipid-based molecules like DiHETrE can be compromised by factors such as temperature fluctuations, exposure to light, and the presence of oxidizing agents.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
Table 2: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃D₁₁O₄ | [2] |
| Formula Weight | 349.6 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₁₁) | [2] |
| Solubility in DMF | 50 mg/ml | [2] |
| Solubility in DMSO | 50 mg/ml | [2] |
| Solubility in Ethanol | 50 mg/ml | [2] |
| Solubility in PBS (pH 7.2) | 1 mg/ml | [2] |
The high solubility in organic solvents like ethanol, DMF, and DMSO allows for flexibility in the preparation of stock solutions and working standards. Its limited solubility in aqueous buffers like PBS should be considered when preparing samples for cell-based assays or other aqueous systems.
Metabolic Pathway of 8,9-DiHETrE
(±)8,9-DiHETrE is a product of the cytochrome P450 (CYP) pathway of arachidonic acid metabolism.[3][4] Specifically, arachidonic acid is first converted to epoxyeicosatrienoic acids (EETs) by CYP enzymes.[4] Subsequently, soluble epoxide hydrolase (sEH) metabolizes these EETs into their corresponding dihydroxyeicosatrienoic acids (DiHETrEs).[5] In the case of 8,9-DiHETrE, it is formed from 8(9)-EET.[2] This metabolic conversion is a key regulatory step in inflammation and other physiological processes.[4][5][6]
Experimental Protocol: Assessment of Analyte Stability
Methodology:
-
Sample Preparation: A blank biological matrix (e.g., human plasma) is spiked with a known concentration of this compound. A control set of samples is immediately processed (time zero), while the test samples are aliquoted for the stability assessment.
-
Freeze-Thaw Cycles: The test aliquots undergo multiple freeze-thaw cycles. A typical cycle involves freezing the samples at -80°C for at least 24 hours, followed by thawing at room temperature until completely liquefied. This cycle is repeated for a predetermined number of times (e.g., three cycles).
-
Lipid Extraction: After the final thaw, the lipids, including the deuterated standard, are extracted from the matrix. Common methods include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][8]
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method.[7] This technique allows for the selective and sensitive quantification of this compound.
-
Data Evaluation: The concentration of this compound in the freeze-thaw samples is compared to the concentration in the control samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Potential Degradation Pathways
While this compound is stable under recommended storage conditions, exposure to harsh conditions can lead to degradation. As a diol, potential degradation pathways could involve oxidation of the alcohol groups or isomerization of the double bonds. However, the primary concern for many lipids is peroxidation of the double bonds, which can be initiated by light, heat, or the presence of metal ions. Storing the compound in an ethanol solution at -20°C mitigates these risks.
In a biological context, while 8,9-DiHETrE is a metabolite of 8(9)-EET, it can be further metabolized. However, detailed degradation pathways for DiHETrEs are not as well-characterized as their formation. It is known that esterification is a major pathway for regulating the levels of free epoxyeicosatrienoic acids in vivo, and similar mechanisms may apply to DiHETrEs.[6]
Conclusion
This compound is a stable internal standard when stored under the recommended conditions of -20°C in an ethanol solution. Its stability for at least two years ensures its reliability for quantitative bioanalysis. Adherence to proper storage and handling protocols is essential to maintain the integrity of the compound and the accuracy of experimental results. For researchers in drug development and related fields, a thorough understanding of the stability and handling requirements of this and other lipid standards is fundamental to producing high-quality, reproducible data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Human Metabolome Database: Showing metabocard for 8,9-DiHETrE (HMDB0002311) [hmdb.ca]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Deuterated Eicosanoid Standards for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available deuterated eicosanoid standards, crucial tools for the accurate quantification of bioactive lipids in biomedical and pharmaceutical research. This document details the major suppliers, the quantitative specifications of their products, and standardized experimental protocols for their use.
Introduction to Deuterated Eicosanoid Standards
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play critical roles in inflammation, immunity, cardiovascular function, and cancer. Accurate and precise quantification of these often low-abundance lipids is essential for understanding their physiological and pathological roles. Stable isotope dilution-mass spectrometry (SID-MS) is the gold standard for this purpose, and deuterated eicosanoids are the internal standards of choice. Their chemical and physical properties are nearly identical to their endogenous counterparts, allowing for correction of sample loss during extraction and analytical variability.[1]
Major Commercial Suppliers
Several reputable suppliers offer a wide range of deuterated eicosanoid standards. The primary suppliers identified in our comprehensive review include:
-
Cayman Chemical: A leading supplier of a vast portfolio of individual deuterated eicosanoids and convenient, pre-formulated mixtures for targeted lipidomics.[2][3][4][5][6]
-
Avanti® Polar Lipids (a part of Croda International Plc): Known for high-purity lipids, offering a selection of deuterated prostaglandins (B1171923) and other eicosanoids.[7][8] They emphasize their products' purity of over 99%.
-
Larodan (a part of ABITEC Corporation): A Swedish company with a long history of manufacturing high-purity lipids, including stable isotope-labeled compounds for research.[9][10][11][12][13][14] They state a standard purity of over 99% and provide a certificate of analysis with their products.[11][15]
-
Merck (Sigma-Aldrich): A large chemical supplier that offers a range of deuterated lipids and prostaglandins.[5][8][12][16][17]
-
Santa Cruz Biotechnology: Provides a variety of eicosanoids and other lipids for research.[18][19][20]
Quantitative Data on Deuterated Eicosanoid Standards
The quality of deuterated internal standards is paramount for accurate quantification. Key quality attributes include chemical purity and isotopic enrichment. While batch-specific information is typically provided on the Certificate of Analysis, suppliers generally provide minimum specifications on their product pages and technical data sheets.
Table 1: General Specifications of Deuterated Eicosanoid Standards from Major Suppliers
| Supplier | General Chemical Purity | General Isotopic Purity (Enrichment) | Available Formats |
| Cayman Chemical | ≥98% (typically specified per product) | Often specified as ≥99% deuterated forms (e.g., d1-d4)[16] | Solutions in organic solvents (e.g., ethanol (B145695), methyl acetate (B1210297), acetonitrile), neat solids, and mixtures.[2][3][4][5][6] |
| Avanti® Polar Lipids | >99%[21] | Not always specified on product pages, but high purity is emphasized. | Powders and solutions.[22] |
| Larodan | >99%[11][15] | Not always specified on product pages, but stable isotope labeled lipids are a key product category. | Typically supplied as solids. |
| Merck (Sigma-Aldrich) | ≥99% (for many products) | Varies by product, refer to specific product documentation. | Powders and solutions. |
| Santa Cruz Biotechnology | Varies by product, refer to specific product documentation. | Varies by product, refer to specific product documentation. | Powders and solutions. |
Table 2: Examples of Commercially Available Deuterated Eicosanoid Standards
| Compound | Supplier | Catalog Number | Deuterium Label | Purity Specification |
| Prostaglandin E2-d4 | Cayman Chemical | 314010 | d4 | ≥98% |
| Prostaglandin F2α-d4 | Cayman Chemical | 316010 | d4 | ≥98% |
| 8-iso Prostaglandin F2α-d4 | Cayman Chemical | 316350 | d4 | ≥99% deuterated forms (d1-d4)[16] |
| Leukotriene B4-d4 | Cayman Chemical | 320110 | d4 | ≥98% |
| 5(S)-HETE-d8 | Cayman Chemical | 334230 | d8 | ≥98% |
| Prostaglandin E2-d11 | Avanti Polar Lipids | 900109 | d11 | >99% |
| Prostaglandin F2α-d9 | Avanti Polar Lipids | 900112 | d9 | >99% |
| Prostaglandin E2-d9 | MedChemExpress | HY-101968S | d9 | Not specified |
Note: This table is not exhaustive and represents a snapshot of available products. Purity specifications are subject to change and may vary by batch. Always refer to the supplier's documentation for the most current information.
Experimental Protocols
The following sections provide detailed methodologies for the use of deuterated eicosanoid standards in a typical research workflow, from sample preparation to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Storage
Proper sample handling is critical to prevent the artificial generation of eicosanoids.
-
Collection: For blood samples, collect in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT). Immediately after collection, add a cyclooxygenase inhibitor such as indomethacin (B1671933) (10 µM final concentration) to prevent ex vivo eicosanoid formation.[23]
-
Storage: Centrifuge blood samples at low speed to separate plasma. Snap-freeze plasma and other biological samples (e.g., tissue homogenates, cell culture media) in liquid nitrogen and store at -80°C until analysis.[24]
Eicosanoid Extraction: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of eicosanoids from biological matrices.[23][24][25]
Materials:
-
C18 SPE cartridges (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18)[23][24]
-
Methanol (B129727), HPLC grade
-
Ethanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Deionized water
-
Formic acid or Hydrochloric acid
-
Nitrogen gas evaporator or centrifugal vacuum concentrator
Protocol:
-
Internal Standard Spiking: Thaw the biological sample on ice. Add a known amount of the deuterated eicosanoid internal standard mixture to the sample. This should be done at the earliest stage to account for any losses during sample processing.[1]
-
Acidification: Acidify the sample to a pH of approximately 3.5 with dilute formic acid or hydrochloric acid.[23] This ensures that the carboxylic acid functional groups of the eicosanoids are protonated, which enhances their retention on the C18 stationary phase.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of deionized water.[23][24]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge. A slow and steady flow rate (approximately 0.5-1 mL/minute) is recommended for optimal binding.[23]
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is:
-
Elution: Elute the eicosanoids from the cartridge with 5-10 mL of ethyl acetate or methyl formate.[23][24]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[23][24] Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).[24]
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is commonly used for the separation of eicosanoids.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.[7]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or 0.02% acetic acid.
-
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute the more hydrophobic eicosanoids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used for the detection of eicosanoids due to the presence of the carboxylic acid group.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. MRM transitions for a wide range of eicosanoids and their deuterated analogs are available in the literature and from supplier resources.
Mandatory Visualizations
Eicosanoid Signaling Pathways
The biosynthesis of eicosanoids from arachidonic acid is primarily catalyzed by three enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[3][26][27]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. labmix24.com [labmix24.com]
- 13. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 14. larodan.com [larodan.com]
- 15. larodan.com [larodan.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Prostaglandin-e2 (pge2) | Sigma-Aldrich [sigmaaldrich.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. caymanchem.com [caymanchem.com]
- 20. diposit.ub.edu [diposit.ub.edu]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. avantiresearch.com [avantiresearch.com]
- 23. arborassays.com [arborassays.com]
- 24. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 25. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
Safety data sheet for (±)8,9-DiHETrE-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated dihydroxyeicosatrienoic acid, (±)8,9-DiHETrE-d11. It covers safety data, physicochemical properties, biological relevance, and detailed experimental protocols for its application as an internal standard in mass spectrometry-based quantification of its non-deuterated analog, (±)8,9-DiHETrE.
Compound Information
This compound is the deuterium-labeled version of (±)8,9-DiHETrE, a metabolite of arachidonic acid. Its primary application in research is as an internal standard for the accurate quantification of endogenous 8,9-DiHETrE in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The deuteration increases the molecular weight, allowing for its differentiation from the endogenous, non-labeled compound during analysis, without significantly altering its chemical properties.
Physicochemical Properties
| Property | Value |
| Formal Name | (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d₁₁ acid |
| Synonym | (±)8,9-DiHET-d11 |
| Molecular Formula | C₂₀H₂₃D₁₁O₄ |
| Formula Weight | 349.6 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₁₁) |
| Formulation | A solution in ethanol (B145695) |
| Storage | -20°C |
| Stability | ≥ 2 years |
Source: Cayman Chemical[1]
Solubility
| Solvent | Solubility |
| DMF | 50 mg/ml |
| DMSO | 50 mg/ml |
| Ethanol | 50 mg/ml |
| PBS (pH 7.2) | 1 mg/ml |
Source: Cayman Chemical[1]
Safety Data
This material should be handled as hazardous until more information is available. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. It is crucial to wash thoroughly after handling. Users must review the complete Safety Data Sheet before use.[2]
Hazard Identification
The product is a solution in ethanol, which is a highly flammable liquid and vapor that can cause serious eye irritation.[2]
| Hazard Class | Hazard Statement |
| Flammable Liquids 2 | H225: Highly flammable liquid and vapor |
| Eye Irritation 2A | H319: Causes serious eye irritation |
Source: Cayman Chemical Safety Data Sheet[2]
First Aid Measures
| Exposure Route | First Aid Measure |
| Skin Contact | No irritant effect. |
| Eye Contact | Irritating effect. |
Source: Cayman Chemical Safety Data Sheet[2]
Fire-Fighting Measures
Suitable extinguishing agents include CO₂, extinguishing powder, or water spray. For larger fires, water spray or alcohol-resistant foam is recommended.[2]
Handling and Storage
Handling: No special precautions are necessary if used correctly. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid prolonged or repeated exposure. Keep away from ignition sources and take precautionary measures against static discharge.[2]
Storage: Store in a cool location in accordance with the information listed on the product insert.[2]
Biological Context and Signaling Pathway
(±)8,9-DiHETrE is a member of the eicosanoid family of signaling molecules. It is formed in a two-step metabolic process from arachidonic acid, an essential omega-6 fatty acid.[3]
Metabolic Pathway
First, arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form epoxyeicosatrienoic acids (EETs), specifically (±)8(9)-EET.[3][4] Subsequently, soluble epoxide hydrolase (sEH) catalyzes the hydration of the epoxide group in (±)8(9)-EET to form the vicinal diol, (±)8,9-DiHETrE.[1][5] While EETs are known to have various biological activities, including anti-inflammatory and vasodilatory effects, their corresponding DiHETrEs are often considered less active.[3] However, recent research suggests that 8,9-DiHETrE may have specific biological roles.
Caption: Metabolic pathway of (±)8,9-DiHETrE from arachidonic acid.
Biological Significance
Recent studies have implicated 8,9-DiHETrE in various physiological and pathological processes:
-
Neurodevelopment: Levels of 8,9-DiHETrE in umbilical cord blood have been correlated with symptoms of Autism Spectrum Disorder (ASD).[6][7][8][9][10] Specifically, low levels of 8,9-DiHETrE have been associated with repetitive/restrictive behaviors.[6][7][8][9]
-
Pain and Inflammation: Plasma levels of (±)8(9)-DiHETrE are elevated in mouse models of osteoarthritic pain, and this increase can be reversed by an sEH inhibitor.[4] Spinal cord levels are also increased in rat models of acute spinal cord injury.[4]
-
Cardiovascular System: While its precursor, 8,9-EET, has protective effects on the glomerular filtration barrier, 8,9-DiHETrE does not exhibit the same protective effect.[5] (±)8(9)-DiHETrE has been shown to induce cAMP production in primary human coronary artery smooth muscle cells.[4]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of 8,9-DiHETrE. Below is a representative experimental protocol for the analysis of eicosanoids, including 8,9-DiHETrE, in biological samples using LC-MS/MS.
Quantification of 8,9-DiHETrE using LC-MS/MS
This protocol is adapted from a method for the simultaneous analysis of arachidonic acid and its metabolites in rat brain tissue.[11]
1. Sample Preparation (Solid Phase Extraction):
- Homogenize the tissue sample.
- Add the internal standard, this compound, to the homogenate.
- Perform solid-phase extraction (SPE) to isolate the lipids and remove interfering substances.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous solution and an organic solvent (e.g., acetonitrile) both typically containing a small amount of acid (e.g., formic acid) to improve ionization.
- Flow Rate: Optimized for the specific column and system.
- Run Time: Approximately 35 minutes to achieve separation of various eicosanoids.[11]
- Mass Spectrometry (MS):
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (8,9-DiHETrE) and the internal standard (8,9-DiHETrE-d11).
3. Data Analysis:
- Construct a calibration curve using known concentrations of unlabeled 8,9-DiHETrE and a fixed concentration of the deuterated internal standard.
- Determine the concentration of 8,9-DiHETrE in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the quantification of (±)8,9-DiHETrE.
Conclusion
This compound is an essential tool for researchers studying the arachidonic acid cascade and its implications in health and disease. Its use as an internal standard enables precise and accurate quantification of endogenous (±)8,9-DiHETrE, a lipid mediator implicated in a growing number of biological processes, from neurodevelopment to pain and inflammation. Adherence to proper safety protocols is paramount when handling this compound, primarily due to the flammable and irritant nature of its ethanol solvent. This guide provides a foundational understanding for the safe and effective use of this compound in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 10. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]
- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (±)8,9-DiHETrE-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-d11 acid ((±)8,9-DiHETrE-d11) as an internal standard for the accurate quantification of its non-deuterated counterpart, (±)8,9-DiHETrE, in biological matrices. The protocols outlined below are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a highly sensitive and selective technique for lipidomics.
Introduction
(±)8,9-DiHETrE is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway, followed by hydration of the epoxide intermediate, 8,9-epoxyeicosatrienoic acid (8,9-EET), by soluble epoxide hydrolase (sEH).[1][2] This lipid mediator is involved in various physiological and pathological processes, and its accurate quantification is crucial for understanding its biological role. Recent studies have implicated 8,9-DiHETrE in neurodevelopmental processes, with low levels potentially impacting repetitive and restrictive behaviors.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][4] This is because the internal standard is chemically identical to the analyte of interest, but with a different mass. By adding a known amount of this compound to a sample at the initial stage of processing, it co-elutes with the endogenous analyte and experiences similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer. This allows for the correction of any sample loss or variability during the analytical workflow, leading to highly accurate and precise quantification.
Quantitative Data Summary
The following tables summarize key parameters for the use of this compound as an internal standard in LC-MS/MS analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | (±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid |
| Molecular Formula | C₂₀H₂₃D₁₁O₄ |
| Molecular Weight | 349.6 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₁₁) |
| Formulation | A solution in ethanol (B145695) |
| Storage | -20°C |
| Stability | ≥ 2 years |
Data sourced from Cayman Chemical product information.[1]
Table 2: Suggested LC-MS/MS Parameters for (±)8,9-DiHETrE and this compound
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (±)8,9-DiHETrE | 337.2 | 127.1 | -30 |
| This compound | 348.2 | 127.1 | -30 |
Note: These are suggested starting parameters and may require optimization on your specific instrument. The parent ion for the deuterated standard is +11 amu compared to the non-deuterated analyte. The product ion can be the same if the fragmentation does not involve the deuterated part of the molecule.
Table 3: Typical Performance Metrics for Eicosanoid Analysis using Deuterated Internal Standards
| Parameter | Typical Value |
| Recovery Rate | 70-120% |
| Matrix Effect | 85-115% |
| Precision (CV%) | <15% |
| Limit of Quantification (LOQ) | pg levels |
These values are based on comprehensive eicosanoid analysis methods and may vary depending on the specific matrix and instrumentation.[2]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (10 µg/mL):
-
This compound is typically supplied in an ethanol solution (e.g., 100 µg/mL).
-
Dilute the commercial stock solution with ethanol to a final concentration of 10 µg/mL.
-
Store the stock solution at -80°C under an inert atmosphere (e.g., argon).
-
-
Internal Standard Working Solution (100 ng/mL):
-
On the day of the experiment, dilute the 10 µg/mL stock solution with ethanol to a final concentration of 100 ng/mL.
-
Keep the working solution on ice during use.
-
-
Analyte Stock Solution (1 mg/mL):
-
Prepare a stock solution of non-deuterated (±)8,9-DiHETrE in ethanol at a concentration of 1 mg/mL.
-
Store at -80°C.
-
-
Analyte Working Solutions for Calibration Curve (0.1 pg/µL to 100 pg/µL):
-
Perform serial dilutions of the analyte stock solution with the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid) to prepare a series of calibration standards.
-
Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol utilizes solid-phase extraction (SPE) for the purification and concentration of eicosanoids.
-
Sample Thawing and Spiking:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution (final amount of IS = 1 ng).
-
Vortex briefly to mix.
-
-
Protein Precipitation and Acidification:
-
Add 400 µL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.02% butylated hydroxytoluene - BHT) to precipitate proteins.
-
Vortex for 20 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to a pH of ~3.5 with 1% formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X).
-
Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 85% B
-
8-9 min: Hold at 85% B
-
9-9.1 min: Return to 30% B
-
9.1-12 min: Re-equilibrate at 30% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(±)8,9-DiHETrE: 337.2 → 127.1
-
This compound: 348.2 → 127.1
-
-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
Data Analysis and Quantification
-
Calibration Curve:
-
Inject the prepared calibration standards.
-
For each standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the known concentration of the analyte to generate a calibration curve.
-
A linear regression with a weighting factor of 1/x is typically used.
-
-
Quantification of Unknown Samples:
-
Inject the prepared biological samples.
-
Determine the peak area ratio of the endogenous (±)8,9-DiHETrE to the this compound internal standard.
-
Calculate the concentration of (±)8,9-DiHETrE in the unknown samples using the equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of (±)8,9-DiHETrE.
Caption: Simplified metabolic pathway of 8,9-DiHETrE formation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Note: Quantitative Analysis of 8,9-DiHETrE in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) is a diol metabolite of the epoxyeicosatrienoic acid (EET) 8,9-EET. The conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH). 8,9-EET, derived from arachidonic acid via cytochrome P450 (CYP) epoxygenase activity, is a signaling lipid involved in various physiological processes, including regulation of inflammation, blood pressure, and angiogenesis. While initially considered less active than its parent epoxide, emerging research indicates that 8,9-DiHETrE may have distinct biological activities and its levels have been associated with neurodevelopmental disorders such as autism spectrum disorder.[1][2][3][4] Accurate and sensitive quantification of 8,9-DiHETrE is therefore crucial for understanding its pathophysiological roles. This application note provides a detailed protocol for the quantification of 8,9-DiHETrE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of 8,9-DiHETrE Formation
The formation of 8,9-DiHETrE is a key step in the metabolism of arachidonic acid-derived epoxides. The pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by CYP epoxygenases to form 8,9-EET. Subsequently, soluble epoxide hydrolase (sEH) hydrates 8,9-EET to produce 8,9-DiHETrE.[5]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 8,9-DiHETrE.
Materials and Reagents
-
8,9-DiHETrE standard (Cayman Chemical or equivalent)
-
8,9-DiHETrE-d11 internal standard (IS) (Cayman Chemical or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect biological samples and store them at -80°C until analysis to prevent degradation of lipids. For tissue samples, homogenize in a suitable buffer.
-
Internal Standard Spiking: To 100 µL of sample (e.g., plasma), add the internal standard (8,9-DiHETrE-d11) to a final concentration of 50 nmol/L.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of ethyl acetate, followed by 1 mL of methanol, and finally 1 mL of water.[6]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% acetonitrile in water to remove polar interferences.[6]
-
Elution: Elute the analytes with 1 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of 50% acetonitrile for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The following tables summarize the recommended starting conditions for LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[8] |
| Flow Rate | 0.325 mL/min[6] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL[8] |
| Gradient Elution | A linear gradient can be optimized. A starting point is: 0-1 min 30% B, 1-15 min from 30% to 95% B, 15-18 min hold at 95% B, 18.1-20 min return to 30% B. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[8] |
| Capillary Voltage | 3.1 kV (can be optimized)[6] |
| Source Temperature | 150°C[6] |
| Desolvation Temperature | 400°C[6] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for 8,9-DiHETrE and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8,9-DiHETrE | 337.2 | 127.1 | 20-30 |
| 8,9-DiHETrE-d11 | 348.2 | 183.1 | 20-30 |
Note: Collision energies should be optimized for the specific instrument being used.
Calibration and Quantification
Prepare calibration standards of 8,9-DiHETrE in a surrogate matrix (e.g., charcoal-stripped plasma) at concentrations ranging from 2 to 2000 nmol/L.[7] Spike each calibrator with the same concentration of internal standard as the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 8,9-DiHETrE in the unknown samples can then be determined from this curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 8,9-DiHETrE.
References
- 1. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Solid Phase Extraction (SPE) Protocol for Dihydroxyeicosatrienoic Acids (DiHETrEs)
Application Note & Protocol
Introduction
Dihydroxyeicosatrienoic acids (DiHETrEs) are biologically active lipid mediators derived from the metabolism of arachidonic acid. As critical signaling molecules in various physiological and pathological processes, including inflammation and cardiovascular function, their accurate quantification in biological matrices is of paramount importance for researchers, scientists, and drug development professionals. This document provides a detailed protocol for the solid phase extraction (SPE) of DiHETrEs from biological samples, a crucial step for sample cleanup and concentration prior to analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway of DiHETrE Formation
DiHETrEs are synthesized from arachidonic acid through a multi-enzyme cascade. Initially, arachidonic acid is released from the cell membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). Subsequently, cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to form epoxyeicosatrienoic acids (EETs). These EETs are then hydrolyzed by soluble epoxide hydrolase (sEH) to yield the corresponding DiHETrEs.[1][2]
References
Optimized LC-MS/MS parameters for 8,9-DiHETrE detection
An Application Note for the Sensitive Detection and Quantification of 8,9-DiHETrE using a Validated LC-MS/MS Method.
Audience:
This document is intended for researchers, scientists, and professionals in the fields of drug development, clinical research, and lipidomics who require a robust and sensitive method for the quantification of 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) in biological matrices.
Introduction
8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) is a diol metabolite derived from arachidonic acid (AA). The biosynthesis of 8,9-DiHETrE occurs via the Cytochrome P450 (CYP) epoxygenase pathway, which initially produces the epoxide 8,9-epoxyeicosatrienoic acid (8,9-EET).[1] This epoxide is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form the more stable 8,9-DiHETrE.[1] These lipid mediators are involved in various physiological and pathological processes, including inflammation and cardiovascular regulation.[1] Recent studies have highlighted a potential link between low levels of 8,9-DiHETrE in umbilical cord blood and the presentation of repetitive or restrictive behaviors in Autism Spectrum Disorder (ASD), underscoring the importance of accurate quantification in neurodevelopmental research.[2][3][4][5]
This application note provides a detailed protocol for the sensitive and specific quantification of 8,9-DiHETrE using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure and optimized instrumental parameters to ensure high recovery, accuracy, and precision.
Experimental Protocols
Sample Preparation
The accurate quantification of 8,9-DiHETrE necessitates an efficient extraction from complex biological matrices like plasma or serum. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods. A generalized protocol for SPE, which often provides cleaner extracts, is detailed below.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Deuterated internal standard (IS), e.g., 14,15-DHET-d11[6]
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Acetic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Nitrogen evaporator
-
Vortex mixer and Centrifuge
Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 100 µL plasma sample, add 10 µL of the internal standard solution and 340 µL of 0.1% acetic acid solution. Vortex for 30 seconds.[7]
-
Protein Precipitation: Add 560 µL of a 2:1 methanol:chloroform mixture. Vortex vigorously for 1 minute, followed by shaking for 10 minutes.[7] Centrifuge at 4500 x g for 10-30 minutes at 4°C to pellet precipitated proteins.[7]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of ethyl acetate, followed by 1 mL of methanol, and finally 1 mL of phosphate-buffered saline (PBS) or water.[7]
-
Sample Loading: Transfer the supernatant from the precipitation step and load it onto the conditioned SPE cartridge. Allow the sample to pass through slowly (approx. 1 drop/second).[7]
-
Washing: Wash the cartridge with 3 mL of 95% water / 5% acetonitrile to remove polar interferences.[7]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen for at least 20 minutes.[7]
-
Elution: Elute the analyte from the cartridge using 500 µL of methanol, followed by 1 mL of ethyl acetate.[7] Collect the eluent.
-
Solvent Evaporation: Dry the collected eluent completely under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water or a specific ratio matching the LC starting conditions).[8][9] Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial for analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of 8,9-DiHETrE. Instrument-specific optimization is highly recommended for achieving the best performance.
Data Presentation
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, <2 µm)[10][11] |
| Mobile Phase A | Water with 0.1% Acetic Acid or 10 mM Formic Acid[7][10] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% Acetic Acid[10] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | 0-1 min: 30% B; 1-12 min: 30-95% B; 12-14 min: 95% B; 14.1-16 min: 30% B |
| Column Temperature | 40 - 60 °C[7] |
| Injection Volume | 5 - 20 µL |
| Autosampler Temp | 4 °C[9] |
Note: The gradient should be optimized to ensure baseline separation of 8,9-DiHETrE from its isomers (e.g., 5,6-DiHETrE, 11,12-DiHETrE, and 14,15-DiHETrE) and potential interferences.[6]
Table 2: Optimized Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[12] |
| Precursor Ion (Q1) | m/z 337.2 |
| Product Ion (Q3) | m/z 127.0[6] |
| Alternate Product Ion | m/z 167.1 (For confirmation) |
| Dwell Time | 50 - 100 ms |
| Collision Gas | Argon |
| Declustering Potential (DP) | -40 to -80 V (Instrument dependent) |
| Collision Energy (CE) | -20 to -35 V (Instrument and transition dependent) |
| Source Temperature | 120 - 200 °C[12][13] |
| Desolvation Temperature | 280 - 500 °C[9][12] |
Note: Collision energy (CE) is a critical parameter that must be empirically optimized for each specific instrument and MRM transition to achieve maximum sensitivity. The optimal CE is typically the value that produces the highest abundance of the product ion.[14][15] A study noted that an MRM transition of 337→127 for 8,9-DHET showed an interference peak corresponding to 14,15-DHET, emphasizing the need for robust chromatographic separation.[6]
Visualizations
References
- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. news-medical.net [news-medical.net]
- 4. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]
- 5. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of (±)8,9-DiHETrE-d11 in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) is a diol metabolite of the epoxyeicosatrienoic acid (EET) 8,9-EET, formed via the action of soluble epoxide hydrolase (sEH). EETs are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases and are implicated in the regulation of vascular tone, inflammation, and angiogenesis. The conversion of EETs to their corresponding DiHETrEs is a critical step in their metabolism and is believed to terminate or alter their biological activity. Understanding the in vivo pharmacokinetics and metabolic fate of 8,9-DiHETrE is crucial for elucidating its physiological and pathological roles.
(±)8,9-DiHETrE-d11 is a deuterated analog of 8,9-DiHETrE, containing eleven deuterium (B1214612) atoms. This stable isotope-labeled internal standard is an invaluable tool for in vivo metabolic studies, enabling accurate quantification of endogenous 8,9-DiHETrE in biological matrices by mass spectrometry. Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus correcting for matrix effects and procedural losses.[1][2][3] This application note provides a detailed protocol for the use of this compound in in vivo metabolic studies in a rodent model, adapted from methodologies established for similar deuterated eicosanoids.[4][5]
Metabolic Pathway of 8,9-EET
Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form 8,9-epoxyeicosatrienoic acid (8,9-EET).[6] 8,9-EET is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE).[6]
Metabolism of Arachidonic Acid to 8,9-DiHETrE.
Experimental Protocols
The following protocols are adapted from established methods for the in vivo study of deuterated eicosanoids and their metabolites.[4][5]
In Vivo Administration of this compound
This protocol describes the administration of this compound to a rat model to study its distribution and metabolism.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sprague-Dawley rats (male, 250-300g)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of ethanol.
-
Dilute with sterile saline to the final desired concentration (e.g., 1 mg/mL). The final ethanol concentration should be less than 5%.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Dosing:
-
Acclimatize rats for at least one week before the experiment.
-
Administer the this compound solution via intraperitoneal (IP) injection. The dosage will depend on the study objectives, but a typical dose might be 1 mg/kg body weight.
-
Include a control group receiving a vehicle injection (saline with the same percentage of ethanol).
-
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection, anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Perfuse the animal with cold saline to remove blood from the organs.
-
Harvest tissues of interest (e.g., liver, kidney, lung, brain), snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
Workflow for in vivo administration and sample collection.
Sample Preparation for LC-MS/MS Analysis
This protocol details the extraction of 8,9-DiHETrE and its deuterated internal standard from plasma and tissue homogenates.
Materials:
-
Plasma or tissue homogenate
-
This compound (as internal standard if quantifying endogenous levels)
-
Methanol (B129727), Acetonitrile, Ethyl Acetate, Hexane (all HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of a known concentration of this compound in methanol (e.g., 100 ng/mL). This step is for quantifying endogenous, unlabeled 8,9-DiHETrE. For tracing the metabolism of administered this compound, a different internal standard would be required.
-
-
Protein Precipitation and Lipid Extraction (for plasma):
-
Add 400 µL of cold methanol to the plasma sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol provides a general method for the quantification of 8,9-DiHETrE using this compound as an internal standard.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8,9-DiHETrE: Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
This compound: Precursor ion [M-H]⁻ → Product ion (corresponding deuterated fragment)
-
Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of the standards.
-
-
Optimization: Ion spray voltage, source temperature, and collision energy should be optimized for maximum sensitivity.
Quantitative Data Presentation
The following table presents hypothetical pharmacokinetic data for this compound in rat plasma and liver following a 1 mg/kg intraperitoneal injection. This data is for illustrative purposes and would need to be generated experimentally.
| Time Point (minutes) | Plasma Concentration (ng/mL) | Liver Concentration (ng/g tissue) |
| 5 | 150 ± 25 | 850 ± 110 |
| 15 | 95 ± 18 | 550 ± 90 |
| 30 | 50 ± 12 | 280 ± 45 |
| 60 | 20 ± 8 | 110 ± 25 |
| 120 | 5 ± 2 | 30 ± 10 |
Data are presented as mean ± standard deviation (n=5 rats per time point).
Summary
The use of this compound as a tracer and internal standard is a powerful technique for studying the in vivo metabolism of 8,9-DiHETrE. The protocols outlined in this application note provide a framework for conducting such studies, from animal dosing and sample collection to extraction and LC-MS/MS analysis. Accurate quantification enabled by stable isotope dilution is essential for understanding the pharmacokinetics and biological significance of this important lipid metabolite. The methodologies described are adaptable to various research questions in pharmacology, physiology, and drug development.
References
- 1. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Derivatisierungsmethoden für die GC-MS-Analyse von Dihydroxyeicosatriensäuren (DiHETrEs)
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Dihydroxyeicosatriensäuren (DiHETrEs) sind wichtige Signalmoleküle, die aus der Metabolisierung von Arachidonsäure durch das Cytochrom-P450-Enzymsystem entstehen. Ihre Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt aufgrund ihrer geringen Flüchtigkeit und hohen Polarität eine Herausforderung dar. Eine Derivatisierung ist daher ein entscheidender Schritt, um diese Analyten für die GC-MS-Analyse zugänglich zu machen, indem ihre Flüchtigkeit erhöht und ihre thermische Stabilität verbessert wird. Diese Application Note beschreibt detaillierte Protokolle für zwei gängige Derivatisierungsmethoden, die Silylierung und die Veresterung, und vergleicht deren Anwendbarkeit für die quantitative Analyse von DiHETrEs.
Signalweg der DiHETrE-Synthese
DiHETrEs werden aus Arachidonsäure über den Cytochrom-P450-Signalweg gebildet. Dieser mehrstufige Prozess ist entscheidend für verschiedene physiologische und pathophysiologische Vorgänge.
Vergleich der Derivatisierungsmethoden
Für die GC-MS-Analyse von DiHETrEs sind Silylierung und Veresterung die am häufigsten angewendeten Derivatisierungstechniken. Jede Methode hat spezifische Vor- und Nachteile in Bezug auf Reaktionskinetik, Stabilität der Derivate und Nachweisempfindlichkeit.
| Eigenschaft | Silylierung (z.B. mit MSTFA) | Veresterung (z.B. mit PFB-Br) |
| Zielgruppen | Hydroxyl- (-OH) und Carboxylgruppen (-COOH) | Carboxylgruppen (-COOH) |
| Reaktionszeit | Schnell (oft 30-60 Minuten) | Moderat (oft 30-60 Minuten) |
| Reaktionstemperatur | Moderat (typischerweise 60-80 °C) | Moderat (typischerweise 60-80 °C) |
| Stabilität der Derivate | Mäßig, empfindlich gegenüber Feuchtigkeit[1][2] | Hoch, relativ unempfindlich gegenüber Feuchtigkeit |
| Nachweisempfindlichkeit | Gut im Elektronenstoß (EI) Modus | Exzellent im negativen chemischen Ionisations (NCI) Modus |
| Vorteile | Eine Reaktion für beide funktionelle Gruppen | Hohe Empfindlichkeit, stabile Derivate |
| Nachteile | Feuchtigkeitsempfindlichkeit, mögliche Bildung von Nebenprodukten | Erfordert oft eine zweite Derivatisierungsreaktion für die Hydroxylgruppen |
Hinweis: Die quantitativen Leistungsdaten können je nach spezifischer DiHETrE-Struktur und den genauen experimentellen Bedingungen variieren.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die schrittweise Durchführung der Silylierung und der Pentafluorbenzyl (PFB)-Veresterung für die Derivatisierung von DiHETrEs vor der GC-MS-Analyse.
Allgemeiner Arbeitsablauf der Probenvorbereitung und Analyse
Der folgende Arbeitsablauf zeigt die allgemeinen Schritte von der Probenextraktion bis zur Datenanalyse.
Protokoll 1: Silylierung mit MSTFA
Diese Methode wandelt die polaren Hydroxyl- und Carboxylgruppen der DiHETrEs in ihre flüchtigeren Trimethylsilyl (TMS)-Derivate um.
Materialien:
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Geeignetes aprotisches Lösungsmittel (z.B. Acetonitril, Dichlormethan)
-
Reaktionsgefäße (z.B. 1,5 mL GC-Vials mit Septumkappen)
-
Heizblock oder Ofen
-
Vortexmischer
-
Stickstoff- oder Argonstrom zum Trocknen
Durchführung:
-
Probeneinwaage: Überführen Sie eine bekannte Menge der getrockneten DiHETrE-Probe (typischerweise 1-100 µg) in ein Reaktionsgefäß.
-
Trocknung: Stellen Sie sicher, dass die Probe vollständig trocken ist, indem Sie sie unter einem sanften Strom von Stickstoff oder Argon trocknen. Feuchtigkeit kann mit dem Silylierungsreagenz reagieren und die Ausbeute verringern.
-
Reagenzzugabe: Geben Sie 50 µL eines aprotischen Lösungsmittels wie Pyridin hinzu, um die Probe zu lösen. Fügen Sie anschließend 50 µL MSTFA hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es kurz. Erhitzen Sie die Mischung für 30 Minuten bei 60 °C.[3]
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Analysieren Sie die Proben idealerweise innerhalb von 24 Stunden, da TMS-Derivate hydrolyseempfindlich sein können.[1]
Protokoll 2: Zweistufige Derivatisierung mittels PFB-Veresterung und Silylierung
Diese Methode derivatisiert zunächst die Carboxylgruppe zu einem Pentafluorbenzylester, gefolgt von der Silylierung der Hydroxylgruppen. Dies führt zu sehr empfindlichen Derivaten, die besonders für die Analyse im NCI-Modus geeignet sind.
Materialien:
-
Pentafluorbenzylbromid (PFB-Br), 10%ige Lösung in Acetonitril
-
N,N-Diisopropylethylamin (DIPEA)
-
MSTFA
-
Geeignete Lösungsmittel (Acetonitril, Ethylacetat)
-
Reaktionsgefäße, Heizblock, Vortexmischer, Trocknungsgas (wie in Protokoll 1)
Durchführung:
Schritt 1: PFB-Veresterung der Carboxylgruppe
-
Probeneinwaage und Trocknung: Verfahren Sie wie in den Schritten 1 und 2 des Protokolls 1 beschrieben.
-
Reagenzzugabe: Lösen Sie die trockene Probe in 100 µL Acetonitril. Fügen Sie 10 µL der 10%igen PFB-Br-Lösung und 10 µL DIPEA hinzu.
-
Reaktion: Verschließen Sie das Gefäß, vortexen Sie es und erhitzen Sie es für 30 Minuten bei 60 °C.
-
Trocknung: Kühlen Sie das Gefäß ab und trocknen Sie die Reaktionsmischung unter einem Stickstoff- oder Argonstrom vollständig ein.
Schritt 2: Silylierung der Hydroxylgruppen
-
Reagenzzugabe: Geben Sie zu dem getrockneten Rückstand 50 µL Pyridin und 50 µL MSTFA.
-
Reaktion: Verschließen Sie das Gefäß, vortexen Sie es und erhitzen Sie es für 20 Minuten bei 60 °C.
-
Abkühlen und Analyse: Lassen Sie das Gefäß auf Raumtemperatur abkühlen. Die Probe ist nun für die GC-MS-Analyse bereit.
GC-MS Analysebedingungen (Beispiel)
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische GC-MS-System und die DiHETrE-Isomere optimiert werden.
-
GC-Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent
-
Trägergas: Helium, konstante Flussrate von 1,2 mL/min
-
Injektor: Splitless, 280 °C
-
Ofenprogramm:
-
Start bei 150 °C, halten für 1 min
-
Rampe mit 15 °C/min auf 320 °C
-
Halten bei 320 °C für 10 min
-
-
MS-Transferline: 290 °C
-
Ionenquelle: 230 °C (für EI)
-
Ionisationsmodus: Elektronenstoß (EI) oder negative chemische Ionisation (NCI)
-
Massenscan-Bereich: m/z 50-700
-
Selected Ion Monitoring (SIM): Zur Erhöhung der Empfindlichkeit und Selektivität können spezifische Ionen der derivatisierten DiHETrEs überwacht werden. Charakteristische Ionen für TMS-Derivate von Hydroxyfettsäuren umfassen oft m/z 73 (Si(CH₃)₃) und Fragmente, die durch den Verlust von Trimethylsilanol (90 Da) oder Methylgruppen (15 Da) entstehen. Die genauen Ionen sollten anhand von Referenzspektren bestimmt werden.
Datenpräsentation und Quantifizierung
Die Quantifizierung von DiHETrEs erfolgt in der Regel mittels interner Standards, vorzugsweise stabilisotopenmarkierte Analoga (z.B. d4-DiHETrEs). Eine Kalibrierkurve wird erstellt, indem das Verhältnis der Peakflächen des Analyten zum internen Standard gegen die Konzentration des Analyten aufgetragen wird.
Zusammenfassung und Empfehlungen
Die Wahl der Derivatisierungsmethode hängt von den spezifischen Anforderungen der Analyse ab.
-
Für eine schnelle und einfache Derivatisierung beider funktioneller Gruppen ist die einstufige Silylierung mit MSTFA eine gute Wahl, erfordert jedoch streng wasserfreie Bedingungen und eine zeitnahe Analyse.
-
Für höchste Empfindlichkeit, insbesondere bei Spurenanalysen, wird die zweistufige Methode mit PFB-Veresterung und anschließender Silylierung in Kombination mit dem NCI-Modus empfohlen. Die resultierenden Derivate sind zudem stabiler.
In jedem Fall ist eine sorgfältige Methodenvalidierung, einschließlich der Überprüfung von Linearität, Genauigkeit, Präzision und Nachweisgrenzen, für eine zuverlässige quantitative Analyse von DiHETrEs unerlässlich.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal for (±)8,9-DiHETrE-d11 in Mass Spectrometry
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve low signal intensity issues encountered during the mass spectrometric analysis of (±)8,9-DiHETrE-d11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in our analysis?
This compound is the deuterated internal standard for (±)8,9-dihydroxyeicosatrienoic acid. As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically almost identical to the endogenous analyte, (±)8,9-DiHETrE. Its primary role is to correct for variability during sample preparation, chromatography, and ionization, ensuring accurate and precise quantification of the target analyte.[1] By adding a known amount of the deuterated standard to each sample, the ratio of the analyte signal to the internal standard signal is used for quantification.
Q2: What are the most common reasons for a low signal of my this compound internal standard?
Low signal intensity for a deuterated internal standard can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inefficient extraction, degradation of the standard during sample processing, or the presence of interfering matrix components.
-
Chromatographic Conditions: Suboptimal peak shape, or co-elution with compounds that cause ion suppression.
-
Mass Spectrometer Settings: Incorrect ionization mode, suboptimal source parameters, or incorrect precursor/product ion selection for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
A systematic approach to troubleshooting, starting from sample preparation and moving towards the mass spectrometer, is crucial for identifying the root cause.
Q3: Which ionization mode, positive or negative, is better for analyzing this compound?
For eicosanoids like DiHETrEs, which possess a carboxylic acid group, negative electrospray ionization (ESI-) is generally preferred . In negative ESI mode, the carboxylic acid readily loses a proton to form the [M-H]⁻ ion, which is typically a stable and abundant precursor ion for MS/MS analysis. While positive ionization can be used, it may result in the formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺) which can complicate the spectra and may offer lower sensitivity compared to the deprotonated molecule in negative mode.
Q4: Can the position of the deuterium (B1214612) labels on my internal standard affect the signal?
Yes, the position and number of deuterium atoms can have an impact. While this compound is designed to be a stable internal standard, there are a few considerations:
-
Chromatographic Shift: A high degree of deuteration can sometimes lead to a slight shift in retention time, causing the internal standard to elute slightly earlier than the non-deuterated analyte on a reversed-phase column.[2] If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.
-
Deuterium-Hydrogen Exchange: If deuterium atoms are located on exchangeable sites (like hydroxyl or carboxyl groups), they can be replaced by hydrogen atoms from the solvent. This is less of a concern for deuterium on the carbon backbone.
It is important to verify the co-elution of your analyte and internal standard.
Troubleshooting Guide for Low this compound Signal
Problem: Weak or No Signal for this compound
This troubleshooting guide follows a logical workflow to identify the source of the low signal.
Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.
Detailed Troubleshooting Steps
Mass Spectrometer Performance
-
Question: How do I confirm my mass spectrometer is functioning correctly?
-
Answer: Before investigating analyte-specific issues, ensure the instrument is performing as expected.
-
Check for a Stable Spray: Visually inspect the electrospray needle to confirm a consistent and fine spray. An unstable spray can be caused by a clog in the needle or tubing.[3][4]
-
Tuning and Calibration: Perform a system tune and mass calibration according to the manufacturer's recommendations. This ensures optimal ion transmission and accurate mass-to-charge ratio assignments.[5]
-
This compound Standard Integrity
-
Question: My instrument seems fine, but I still have a low signal. Could my standard be the problem?
-
Answer: Yes, the integrity of your standard is crucial.
-
Prepare a Fresh Standard: Prepare a fresh stock solution of this compound. Eicosanoids can be susceptible to degradation, especially with repeated freeze-thaw cycles.
-
Direct Infusion: Infuse the fresh standard solution directly into the mass spectrometer, bypassing the LC system. This will confirm if the standard itself can be detected by the MS.
-
Mass Spectrometry Method Optimization
-
Question: What are the optimal MS parameters for this compound?
-
Answer: Optimizing your MS method for this specific molecule is critical.
-
Ionization Mode: Use negative electrospray ionization (ESI-).
-
Precursor Ion: The expected precursor ion in negative mode is [M-H]⁻. For this compound, with a molecular weight of approximately 349.5 g/mol (C20H23D11O4), the precursor m/z will be around 348.5.
-
MRM Transitions and Collision Energy: Multiple Reaction Monitoring (MRM) is recommended for quantification. The collision energy should be optimized to produce stable and abundant product ions. Below are suggested fragmentation patterns and a starting point for MRM transitions.
-
Suggested Fragmentation of 8,9-DiHETrE
Caption: A simplified diagram of the potential fragmentation of 8,9-DiHETrE in MS/MS.
Table 1: Recommended MRM Transitions for (±)8,9-DiHETrE and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Suggested Collision Energy (eV) |
| (±)8,9-DiHETrE | ~337.2 | ~185.1 | 20-30 |
| ~155.1 | 25-35 | ||
| This compound | ~348.5 | ~196.1 (approx.) | 20-30 |
| ~166.1 (approx.) | 25-35 |
Note: The exact m/z values and optimal collision energies should be determined empirically on your specific instrument.
Sample Preparation
-
Question: How can I improve the extraction of this compound from my samples?
-
Answer: Efficient sample preparation is key to minimizing signal loss and matrix effects. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used for eicosanoids.
Experimental Protocol: Solid-Phase Extraction (SPE) for Eicosanoids
-
Sample Preparation: To 1 mL of plasma or serum, add an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation. Add the known amount of this compound internal standard.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other eicosanoids with a higher concentration of organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Table 2: Comparison of Sample Preparation Techniques for Eicosanoids
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Differential partitioning between a solid and liquid phase. | Differential solubility in two immiscible liquids. |
| Selectivity | Can be highly selective based on sorbent chemistry. | Generally less selective than SPE. |
| Recovery | Typically good, but can be variable depending on the analyte and matrix. | Can be high, but may also co-extract more interferences. |
| Automation | Easily automated for high-throughput applications. | More difficult to automate. |
Matrix Effects
-
Question: I have a signal, but it is inconsistent and suppressed. What are matrix effects and how can I minimize them?
-
Answer: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of your analyte, leading to signal suppression or enhancement.[6] For lipids, phospholipids (B1166683) are often a major source of matrix effects.
-
Improve Chromatography: Optimize your LC method to separate this compound from the regions of ion suppression. This may involve adjusting the gradient, changing the mobile phase, or using a different column.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, this may not be feasible if your analyte concentration is already very low.
-
Post-Column Infusion Experiment: This experiment can help identify the retention times at which ion suppression is occurring. A constant flow of your analyte is introduced into the mobile phase after the analytical column, and any dips in the signal indicate regions of suppression.
-
By systematically addressing these potential issues, you can effectively troubleshoot and resolve low signal intensity for this compound in your mass spectrometry experiments.
References
How to reduce matrix effects in 8,9-DiHETrE quantification
Welcome to the technical support center for the quantification of 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this important lipid mediator, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 8,9-DiHETrE quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of 8,9-DiHETrE analysis, which often involves complex biological samples like plasma, serum, or tissue homogenates, these effects can lead to either ion suppression or enhancement.[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results, leading to an underestimation or overestimation of the true 8,9-DiHETrE concentration.
Q2: How can I determine if my 8,9-DiHETrE analysis is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of 8,9-DiHETrE is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for 8,9-DiHETrE indicates the elution of matrix components causing ionization interference.[1]
-
Post-Extraction Spike: This quantitative approach compares the response of an analyte in a clean solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[1] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]
Q3: What are the most common sources of matrix effects in biological samples for eicosanoid analysis?
A3: The primary culprits for matrix effects in biological samples are phospholipids (B1166683) from cell membranes, salts from buffers, and other endogenous metabolites that can co-elute with 8,9-DiHETrE. These components can interfere with the droplet formation and evaporation processes in the electrospray ionization (ESI) source of the mass spectrometer.
Troubleshooting Guide: Reducing Matrix Effects
This guide provides solutions to common problems encountered during 8,9-DiHETrE quantification.
Problem: Low recovery of 8,9-DiHETrE and significant matrix effects.
Your sample preparation method may be insufficient in removing interfering substances. Consider the following solutions:
Solution 1: Optimize Your Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. A well-optimized SPE protocol can significantly reduce matrix effects.
-
Experimental Protocol: Optimized SPE for 8,9-DiHETrE
-
Internal Standard Spiking: Fortify your sample with a deuterated internal standard, such as 8,9-DiHETrE-d8, prior to extraction to correct for analyte loss and matrix effects.
-
Sample Pre-treatment: Acidify the plasma or serum sample to a pH of approximately 3.5 with a weak acid like formic or acetic acid. This ensures that the carboxylic acid group of 8,9-DiHETrE is protonated, enhancing its retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with one column volume of methanol (B129727) followed by one column volume of acidified water (pH 3.5).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with two column volumes of acidified water to remove salts and other polar interferences. Follow this with a wash using a weak organic solvent, such as 5-10% methanol in acidified water, to remove more polar lipids. A final wash with hexane (B92381) can help remove non-polar lipids.
-
Elution: Elute the 8,9-DiHETrE from the cartridge with a suitable organic solvent like methyl formate (B1220265) or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Solution 2: Employ Liquid-Liquid Extraction (LLE)
LLE is another common technique for extracting lipids from aqueous samples.
-
Experimental Protocol: LLE for 8,9-DiHETrE
-
Internal Standard Spiking: Add a deuterated internal standard to your sample.
-
Sample Acidification: Acidify the sample to pH 3.5-4.0.
-
Solvent Extraction: Add 2-3 volumes of a water-immiscible organic solvent such as ethyl acetate. Vortex gently for 2-5 minutes to ensure thorough mixing and avoid emulsion formation.
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample as described for the SPE protocol.
-
Solution 3: Consider Phospholipid Removal Strategies
Since phospholipids are a major source of matrix effects, specific removal steps can be beneficial. Several commercially available products, such as HybridSPE® or Ostro™ plates, are designed to selectively remove phospholipids from plasma and serum samples. These can be used as a standalone sample preparation method or in conjunction with SPE or LLE for enhanced cleanup.
Quantitative Data Summary
The following tables summarize the expected recovery rates and matrix effects for different sample preparation techniques.
Table 1: Comparison of Analyte Recovery Rates (%)
| Analyte | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| 8,9-DiHETrE (estimated) | 60-80% | 70-90% | >85% |
| General Eicosanoids | Variable | 77.4%[2] | 84.1%[2] |
Table 2: Comparison of Matrix Effects (%)
Matrix Effect (%) = (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.
| Sample Preparation Method | Typical Matrix Effect Range for Eicosanoids |
| Protein Precipitation (PPT) | 50-150% (highly variable) |
| Liquid-Liquid Extraction (LLE) | 70-120% |
| Solid-Phase Extraction (SPE) | 85-115% |
Experimental Workflow and Signaling Pathway Visualizations
To further aid in your experimental design and understanding of 8,9-DiHETrE's biological context, the following diagrams have been generated.
References
Technical Support Center: Optimizing Chromatographic Separation of DiHETrE Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of dihydroxyeicosatrienoic acid (DiHETrE) isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of DiHETrE isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based columns like Chiralcel® OD or Chiralcel® OC have been shown to be effective for DiHETrE methyl esters.[1] |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact selectivity. | |
| DiHETrEs are not derivatized. | Derivatization is often necessary for the chiral separation of DiHETrEs. Esterification to their methyl or pentafluorobenzyl esters is a common and effective strategy.[1] | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as a weak acid (e.g., formic acid) or base (e.g., diethylamine), depending on the nature of the analyte and stationary phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with an appropriate solvent sequence. If performance does not improve, the column may need to be replaced. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Use high-purity (HPLC-grade) solvents. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection sequence. | |
| Low Signal Intensity in LC-MS/MS | Poor ionization of DiHETrE isomers. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive that enhances ionization, such as ammonium (B1175870) formate. |
| Matrix effects (ion suppression). | Improve sample clean-up using solid-phase extraction (SPE). Adjust the chromatographic method to separate the DiHETrE isomers from co-eluting matrix components. | |
| Inefficient fragmentation. | Optimize the collision energy for each DiHETrE isomer in the multiple reaction monitoring (MRM) method. |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of DiHETrE isomers important?
A1: DiHETrE isomers are metabolites of the cytochrome P450 epoxygenase pathway and can have different biological activities. In drug development and clinical research, it is crucial to separate and quantify individual isomers to understand their specific physiological and pathological roles.
Q2: What is the most common chromatographic technique for separating DiHETrE enantiomers?
A2: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for the enantiomeric separation of DiHETrE isomers.[1] This is often coupled with mass spectrometry (LC-MS/MS) for sensitive and selective quantification.
Q3: Do I need to derivatize my DiHETrE samples before chiral HPLC analysis?
A3: Yes, derivatization is typically required. The hydroxyl and carboxylic acid groups of DiHETrEs can interact non-specifically with the stationary phase, leading to poor peak shape and resolution. Esterification of the carboxylic acid to a methyl or pentafluorobenzyl ester is a common practice to improve chromatographic performance on chiral columns.[1]
Q4: Which type of chiral column is best for DiHETrE isomer separation?
A4: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralcel® OC), have proven effective for resolving the methyl esters of DiHETrE regioisomers and their corresponding enantiomers.[1]
Q5: How can I improve the resolution between DiHETrE regioisomers (e.g., 5,6-DiHETrE vs. 8,9-DiHETrE)?
A5: While chiral columns are essential for separating enantiomers, the separation of regioisomers is often achieved using reversed-phase HPLC with a C18 column. Optimizing the mobile phase gradient (e.g., water/acetonitrile with a formic acid modifier) can effectively resolve the different regioisomers before they are introduced into the mass spectrometer for quantification.
Experimental Protocols
Solid-Phase Extraction (SPE) of DiHETrEs from Biological Samples
This protocol is a general guideline for the extraction of eicosanoids, including DiHETrEs, from biological fluids like plasma or serum.
-
Sample Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 2M hydrochloric acid).
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 5-10 mL of methanol (B129727) followed by 5-10 mL of water.
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities. A second wash with a low percentage of organic solvent (e.g., 15% ethanol (B145695) in water) can further remove interferences. A final wash with hexane (B92381) can help remove non-polar lipids.
-
Elution: Elute the DiHETrEs from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Chiral HPLC Method for DiHETrE Methyl Ester Enantiomers
This protocol provides a starting point for the chiral separation of DiHETrE methyl ester enantiomers. Optimization will be required for specific applications.
-
HPLC System: A standard HPLC system with a UV detector or coupled to a mass spectrometer.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio needs to be optimized, but a starting point could be 95:5 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or by mass spectrometry.
-
Sample Preparation: DiHETrE samples must be esterified to their methyl esters prior to injection.
Quantitative Data
The following table presents representative chromatographic data for the chiral separation of DiHETrE methyl ester enantiomers, compiled from typical results described in the literature. Actual values will vary depending on the specific experimental conditions.
| DiHETrE Isomer | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| 5,6-DiHETrE-Me | 12.5 | 13.8 | >1.5 | >1.1 |
| 8,9-DiHETrE-Me | 14.2 | 15.5 | >1.5 | >1.1 |
| 11,12-DiHETrE-Me | 16.8 | 18.1 | >1.5 | >1.1 |
| 14,15-DiHETrE-Me | 19.5 | 21.2 | >1.5 | >1.1 |
Conditions: Chiralcel® OD-H column with a mobile phase of n-hexane:isopropanol at a flow rate of 1.0 mL/min.
Visualizations
References
Addressing poor peak shape of 8,9-DiHETrE in HPLC
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE).
Frequently Asked Questions (FAQs)
Q1: Why is my 8,9-DiHETrE peak exhibiting significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar, ionizable compounds like 8,9-DiHETrE. The primary causes are typically related to secondary chemical interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: 8,9-DiHETrE has a carboxylic acid group and two hydroxyl groups. The negatively charged, ionized carboxylate form can interact strongly with residual, positively charged silanol groups on the surface of silica-based C18 columns.[1][2] This secondary ionic interaction is a different retention mechanism from the primary reversed-phase mechanism, causing some molecules to be retained longer, which results in peak tailing.[1][2]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the carboxylic acid group on 8,9-DiHETrE, both the ionized and unionized forms of the molecule will be present.[3][4] This dual state can lead to peak distortion and tailing. For acidic compounds, a mobile phase pH at least 1.5-2 units below the analyte's pKa is recommended to ensure it is in a single, unionized state.
-
Column Contamination: Accumulation of contaminants from previous samples on the column frit or at the head of the column can create active sites that interact with the analyte, leading to tailing.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape, including tailing.[7][8]
Q2: What causes my 8,9-DiHETrE peak to show fronting?
Peak fronting, recognized by a leading edge that is less steep than the trailing edge, is less common than tailing but can significantly impact quantification.
-
Sample Overload: This is the most frequent cause of fronting.[9][10] Injecting a sample that is too concentrated or too large in volume can saturate the column, causing molecules to move through the column more quickly than expected, resulting in a "shark-fin" or "sailboat" shape.[9]
-
Sample Solvent Incompatibility: If 8,9-DiHETrE is dissolved in a solvent that is significantly stronger (e.g., has a higher organic content) than the initial mobile phase, it will not bind properly to the head of the column.[10][11][12] This causes the peak to broaden and often exhibit fronting. It is always best to dissolve the sample in the initial mobile phase if possible.
-
Low Column Temperature: A column temperature that is too low can sometimes contribute to fronting.[9][11]
Q3: My 8,9-DiHETrE peak is split or appears as a shoulder. What should I do?
Split peaks can arise from both chemical and physical issues within the HPLC system.[13]
-
Column Void or Blockage: A common cause for split peaks affecting all analytes is a physical issue at the head of the column, such as a void in the packing material or a partially blocked inlet frit.[8][14] This disrupts the sample band as it enters the column, causing it to split.
-
Mobile Phase pH near Analyte pKa: When the mobile phase pH is very close to the analyte's pKa, the presence of both ionized and unionized forms can lead to peak splitting or the appearance of a distinct shoulder.[3][4][15]
-
Sample Solvent Effects: Injecting the sample in a solvent that is not compatible with the mobile phase can cause the peak to split, especially for early eluting peaks.[14]
-
Co-elution: It is possible that the split peak is actually two different, closely eluting compounds.[14] This could be a regioisomer or a related metabolite.
Troubleshooting Summary
The tables below provide a quick reference for diagnosing and solving common peak shape problems for 8,9-DiHETrE.
Table 1: Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a buffer (e.g., ammonium (B1175870) formate) to the mobile phase to compete for active sites.[1][2] Use a highly deactivated, end-capped column. |
| Inappropriate Mobile Phase pH | Adjust mobile phase pH to be at least 1.5-2 units below the pKa of 8,9-DiHETrE. An acidic modifier like formic acid (0.1%) is commonly used.[16] |
| Column Contamination | Flush the column with a strong solvent. If using a guard column, replace it.[17] Ensure proper sample filtration. |
| Mass Overload | Reduce the injection volume or dilute the sample.[6] |
Table 2: Troubleshooting Peak Fronting
| Potential Cause | Recommended Solution |
| Sample/Mass Overload | Dilute the sample by a factor of 10 and reinject.[9][12] Reduce the injection volume. |
| Incompatible Sample Solvent | Prepare/dilute the sample in the initial mobile phase composition.[11] |
| Low Column Temperature | Increase the column temperature in increments of 5°C.[11] |
Table 3: Troubleshooting Split Peaks
| Potential Cause | Recommended Solution |
| Partially Blocked Frit/Column Void | Reverse flush the column (if permitted by the manufacturer).[8] If the problem persists, replace the column.[14] |
| Mobile Phase pH close to pKa | Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[3][4] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase. |
| Co-eluting Interference | Optimize the gradient or change the mobile phase composition to improve resolution.[14] |
Detailed Experimental Protocol
Protocol: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of 8,9-DiHETrE by suppressing silanol interactions.
Objective: To ensure 8,9-DiHETrE is in its fully protonated (unionized) form to minimize secondary interactions with the stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), high-purity
-
8,9-DiHETrE standard
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water for a 0.1% FA solution (pH ≈ 2.7). Degas the solution.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile for a 0.1% FA solution. Degas the solution.
-
-
System and Column Equilibration:
-
Install the C18 column in the column compartment, set to a constant temperature (e.g., 40°C).
-
Flush the system with a 50:50 mixture of Mobile Phase A and B.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
-
Sample Preparation:
-
Prepare a 1 µg/mL stock solution of 8,9-DiHETrE in ethanol.
-
Dilute the stock solution to a final concentration of 100 ng/mL using the initial mobile phase composition (95% A, 5% B).
-
-
Chromatographic Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample.
-
Run a suitable gradient. A typical gradient for eicosanoids might be:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B for re-equilibration
-
-
-
Data Evaluation:
-
Examine the peak shape of 8,9-DiHETrE. The acidic mobile phase should suppress the ionization of the carboxylic acid, leading to a more symmetrical, less tailed peak.
-
Calculate the tailing factor (asymmetry factor). A value close to 1.0 indicates a symmetrical peak.
-
Visual Guides
References
- 1. it.restek.com [it.restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. chromacademy.com [chromacademy.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. waters.com [waters.com]
How to build a reliable calibration curve for 8,9-DiHETrE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in building a reliable calibration curve for 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) analysis, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in quantifying 8,9-DiHETrE to ensure reliability?
A1: The most critical step is the immediate addition of a stable isotope-labeled internal standard (IS) to your sample as early as possible during sample preparation.[1][2][3] This establishes a fixed ratio of the analyte to the IS, which corrects for any potential loss of the analyte during sample extraction, handling, and chromatographic analysis.[1][2]
Q2: Which internal standard is recommended for 8,9-DiHETrE analysis?
A2: A deuterium-labeled analog of a closely related dihydroxyeicosatrienoic acid is a suitable choice. For instance, 14,15-DHET-d11 has been successfully used as an internal standard for the quantification of 8,9-DiHETrE.[4] The ideal internal standard is a stable isotopologue of the analyte itself (e.g., 8,9-DiHETrE-dx) as it shares nearly identical chemical and physical properties.[3]
Q3: What are the typical concentration ranges for a calibration curve for 8,9-DiHETrE?
A3: The concentration range for your calibration curve will depend on the sensitivity of your instrument and the expected concentration of 8,9-DiHETrE in your samples. A typical range for DiHETrEs in biological matrices can be from picogram to nanogram levels. For example, a validated LC/MS method for various eicosanoids, including 8,9-DiHETrE, in rat brain tissue used a calibration curve ranging from 2 to 1000 pg on-column.[5] Another study reported a calibration range of 0.38-24 ng/mL for 8,9-DHET.[4]
Q4: What is the recommended sample preparation technique for 8,9-DiHETrE from biological samples?
A4: Solid-phase extraction (SPE) is a robust and commonly used technique for extracting 8,9-DiHETrE and other eicosanoids from various biological matrices like plasma and tissue homogenates.[5][6][7] SPE helps to remove interfering substances from the sample matrix, which can cause ion suppression or enhancement during LC-MS/MS analysis.[7]
Q5: What are the general LC-MS/MS parameters for 8,9-DiHETrE analysis?
A5: 8,9-DiHETrE is typically analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer using an electrospray ionization (ESI) source in negative ion mode.[5][7] A C8 or C18 analytical column is commonly used for chromatographic separation.[5][6][7]
Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve
Q: My calibration curve for 8,9-DiHETrE is not linear. What are the possible causes and solutions?
A: Non-linearity in calibration curves, especially when using stable isotope-labeled internal standards, can be due to several factors.
-
Isotopic Contribution: At high concentrations of 8,9-DiHETrE, the natural abundance of isotopes (e.g., 13C) in the analyte can contribute to the signal of the deuterated internal standard, leading to a plateau in the curve.
-
Detector Saturation: High concentrations of the analyte can saturate the mass spectrometer's detector, resulting in a non-linear response.
-
Incorrect Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected range of the analyte.
-
Isotopic Purity of the Internal Standard: The isotopic purity of the internal standard can affect the linear dynamic range of the calibration curve.[1][2]
Solutions:
-
Optimize Concentration Range: Adjust the concentration range of your calibration standards to avoid detector saturation.
-
Evaluate Internal Standard: Ensure the isotopic purity of your internal standard is high and that its concentration is appropriate for your samples.
-
Use a Weighted Regression Model: Employ a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curve, which can help to compensate for heteroscedasticity in the data.
Issue 2: Poor Reproducibility and High Variability
Q: I am observing poor reproducibility and high variability between my replicate calibration standards. What could be the problem?
A: High variability is often linked to the sample preparation process or matrix effects.
-
Inconsistent Sample Preparation: Inconsistent pipetting, extraction, or solvent evaporation can introduce significant variability.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 8,9-DiHETrE and/or the internal standard, leading to imprecise results.
-
Analyte Degradation: Eicosanoids can be unstable. Ensure proper storage and handling of standards and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light.
Solutions:
-
Standardize Procedures: Ensure all sample preparation steps are performed consistently and accurately. The use of automated liquid handlers can improve precision.
-
Optimize Chromatography: Improve the chromatographic separation to resolve 8,9-DiHETrE from interfering matrix components.
-
Matrix-Matched Calibration Curve: Prepare your calibration standards in a matrix that is identical to your samples to compensate for matrix effects.
Issue 3: Internal Standard and Analyte Peak Issues
Q: The retention times of my 8,9-DiHETrE and its deuterated internal standard are slightly different. Is this a concern?
A: Yes, a slight shift in retention time, known as the deuterium (B1214612) isotope effect, can be problematic. If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of ion suppression from the sample matrix, which can compromise the accuracy of quantification.
Solution:
-
Chromatographic Optimization: While complete co-elution may not always be achievable, aim to minimize the retention time difference through optimization of the chromatographic method (e.g., gradient, column chemistry). A small, consistent shift is often acceptable, but it should be monitored closely.
Experimental Protocols & Data
General Protocol for Building an 8,9-DiHETrE Calibration Curve
This protocol provides a general workflow for preparing calibration standards and quality control (QC) samples for the quantification of 8,9-DiHETrE.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of 8,9-DiHETrE in a suitable organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of the internal standard (e.g., 14,15-DHET-d11) in the same solvent.
-
Store stock solutions at -20°C or lower.
-
-
Preparation of Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the 8,9-DiHETrE primary stock solution.
-
Prepare a working internal standard solution at a fixed concentration.
-
-
Preparation of Calibration Standards:
-
To a series of clean tubes, add a fixed volume of the working internal standard solution.
-
Add increasing volumes of the 8,9-DiHETrE working standard solutions to create a concentration series.
-
If using a biological matrix, add a constant volume of the matrix to each tube.
-
Bring all standards to the same final volume with the appropriate solvent.
-
-
Sample Preparation (using SPE):
-
Condition the SPE cartridges (e.g., C18) with methanol (B129727) followed by water.
-
Load the calibration standards, QC samples, and biological samples onto the cartridges.
-
Wash the cartridges with a low percentage of organic solvent to remove polar interferences.
-
Elute 8,9-DiHETrE and the internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Analyze the samples using a validated method.
-
-
Data Analysis:
-
Calculate the peak area ratio of 8,9-DiHETrE to the internal standard.
-
Plot the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis (typically with weighting) to generate the calibration curve.
-
Use the regression equation to determine the concentration of 8,9-DiHETrE in the QC and unknown samples.
-
Quantitative Data Summary
| Parameter | Example Value | Reference |
| Analyte | 8,9-DiHETrE | [5] |
| Internal Standard | 14,15-DHET-d11 or similar | [4] |
| Calibration Range | 2 - 1000 pg | [5] |
| Linearity (r²) | > 0.99 | [5][7][8] |
| QC Levels | 50 pg, 200 pg, 800 pg | [5] |
| Precision (%CV) | < 16.8% | [7] |
| Accuracy (%Bias) | 88.1% - 108.2% | [7] |
Visualizations
Caption: Workflow for building a reliable calibration curve for 8,9-DiHETrE.
Caption: Troubleshooting logic for common calibration curve issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Identifying sources of contamination in eicosanoid analysis
Welcome to the technical support center for eicosanoid analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during eicosanoid quantification.
Frequently Asked Questions (FAQs)
Q1: My blank samples show high background signal. What are the potential sources of this contamination?
A1: High background in blank or negative control samples is a common issue in sensitive eicosanoid analysis and can originate from several sources:
-
Solvent and Reagent Contamination: HPLC-grade solvents can still contain impurities that interfere with analysis. Always use the highest grade solvents (e.g., LC-MS grade) and test new batches by running a solvent blank.[1] Buffers and water can also be a source of contamination.
-
Labware Contamination: Plasticizers, such as phthalates (e.g., DINP, DEHP) and other polymer-related compounds, can leach from plastic tubes, pipette tips, and collection containers into your samples.[1][2][3][4] Using borosilicate glassware or tested polypropylene (B1209903) tubes can mitigate this.[2][3]
-
Cross-Contamination (Carryover): Residual analyte from a previous, more concentrated sample can be carried over to subsequent injections in the LC-MS system.[4] This can come from the autosampler needle, injection port, or the analytical column itself.
-
Exogenous Eicosanoid Formation: Artificial generation of eicosanoids can occur during sample collection and handling due to cellular activation or oxidation.[5] For example, platelet activation during blood collection can lead to artificially high levels of thromboxanes.[5]
Q2: I am observing artificially elevated levels of my target eicosanoid. What could be causing this?
A2: Artificially elevated eicosanoid levels often stem from issues during sample handling and preparation:
-
Exogenous Enzymatic Activity: During sample collection (e.g., venipuncture, tissue harvesting), cellular enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) can be activated, leading to the ex vivo synthesis of eicosanoids.[5]
-
Auto-oxidation: Eicosanoids and their precursor fatty acids are highly susceptible to non-enzymatic oxidation by free radicals, which can generate isoprostanes and other oxidized lipids that may interfere with or be misidentified as the target analyte.[5][6]
-
Cross-Reactivity in Immunoassays: If you are using an ELISA, the antibodies may cross-react with structurally similar eicosanoids or precursor molecules like arachidonic acid, leading to an overestimation of the target analyte.[5]
-
Matrix Effects in LC-MS/MS: Components in the sample matrix (e.g., salts, phospholipids) can enhance the ionization of the target analyte in the mass spectrometer source, leading to a higher signal that does not reflect a true increase in concentration.
Q3: How can I prevent the artificial formation of eicosanoids during sample collection and processing?
A3: To minimize the risk of generating eicosanoids ex vivo, the following precautions are recommended:
-
Use of Inhibitors: Immediately after collection, treat samples with a cocktail of inhibitors.[5][7] This typically includes:
-
COX inhibitors (e.g., indomethacin, meclofenamic acid) to prevent prostaglandin (B15479496) and thromboxane (B8750289) synthesis.[5][7]
-
Antioxidants (e.g., butylated hydroxytoluene - BHT) to prevent lipid peroxidation and the formation of isoprostanes.[5][8]
-
-
Rapid Processing at Low Temperatures: Process samples on ice as quickly as possible to reduce enzymatic activity.[5]
-
Proper Storage: For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[5][9] Avoid repeated freeze-thaw cycles.
-
Gentle Handling: When working with cell cultures, avoid harsh scraping, which can activate eicosanoid production. Instead, scraping cells into methanol (B129727) can effectively stop enzymatic reactions and lyse the cells.[10]
Q4: My analyte recovery is poor and inconsistent. How can I improve my extraction efficiency?
A4: Poor recovery is often related to the sample extraction method. Eicosanoid analysis typically employs one of three main techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): This is the most common and often most effective method for cleaning up complex samples like plasma and tissue homogenates.[11][12][13] It provides good recovery and reduces ion-suppressing matrix effects.[13] Optimizing the wash and elution steps is critical for good recovery.
-
Liquid-Liquid Extraction (LLE): LLE can offer high extraction efficiency but may also co-extract more endogenous impurities that can interfere with LC-MS/MS analysis.[12]
-
Protein Precipitation (PPT): This is a rapid method suitable for simpler matrices like cell culture supernatants but is generally less clean than SPE.[11]
-
Internal Standards: Always use deuterated internal standards for each analyte you are quantifying.[14] These standards are added at the beginning of the sample preparation process and can correct for analyte loss during extraction and for matrix effects during analysis.
Troubleshooting Guides
Table 1: Troubleshooting High Background and Contamination
| Observed Problem | Potential Cause | Recommended Solution |
| Peaks in Blank Injections | Solvent/Reagent Contamination | Use fresh, LC-MS grade solvents and reagents. Test new lots by running a blank gradient.[1] |
| Labware Leaching | Use borosilicate glass vials and inserts. If plastic must be used, test different brands of polypropylene tubes for leachables.[2][3] Avoid polystyrene. | |
| LC System Carryover | Implement a robust needle wash protocol with a strong organic solvent.[4] Increase the column flush time at the end of the gradient.[4] Inject a blank after a high-concentration sample to check for carryover. | |
| Artificially High Analyte Levels | Exogenous Enzymatic Production | Add COX inhibitors (e.g., indomethacin) to samples immediately upon collection.[5][7] Keep samples on ice at all times.[5] |
| Auto-oxidation | Add an antioxidant like BHT to collection and extraction solvents.[5][8] Store samples under inert gas (argon or nitrogen) if possible. | |
| Matrix Effects (Ion Enhancement) | Use a more rigorous sample cleanup method like SPE to remove interfering matrix components.[13] Use stable isotope-labeled internal standards to correct for matrix effects.[14] | |
| Poor or Variable Recovery | Inefficient Extraction | Optimize your extraction protocol. For SPE, ensure proper conditioning, loading, washing, and elution steps. Compare recovery between SPE, LLE, and PPT for your specific matrix.[12][13] |
| Analyte Degradation | Ensure samples are kept cold and processed quickly. Some eicosanoids are unstable at acidic or basic pH or at room temperature.[14] Store extracted samples at -80°C until analysis.[10] | |
| Improper Reconstitution | After evaporating the extraction solvent, ensure the residue is fully redissolved in the initial mobile phase. Vortexing and sonication can help. |
Table 2: Comparison of Eicosanoid Extraction Methods
| Extraction Method | Principle | Typical Sample Type | Advantages | Disadvantages | Reported Recovery Ranges |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent (e.g., C18) and a liquid phase. | Plasma, Serum, Urine, Tissue Homogenates[8][11][12] | Effective removal of matrix interferences (salts, phospholipids), high selectivity, can be automated.[13] | Can be more time-consuming and expensive than other methods. | 65% - 120%[8][12] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Urine, Cell Culture Media[11] | High extraction efficiency, relatively inexpensive. | Less selective (co-extracts impurities), uses larger volumes of organic solvents.[12] | 86% - 105%[15] |
| Protein Precipitation (PPT) | Protein removal by adding a miscible organic solvent (e.g., acetonitrile). | Cell Culture Supernatants, Plasma (for some applications)[11] | Fast, simple, and inexpensive. | Less effective at removing other matrix components, may lead to significant ion suppression. | 95% - 105% (for PGE₂ in plasma)[15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Human Plasma
This protocol is adapted from established methods for the robust extraction of eicosanoids from complex biological matrices.[8][12]
Materials:
-
Human plasma collected with anticoagulant (e.g., EDTA) and inhibitors (e.g., indomethacin).
-
Strata-X (or equivalent C18) SPE cartridges.
-
Internal Standard (IS) solution (containing a mixture of deuterated eicosanoids).
-
LC-MS grade Methanol, Acetonitrile, and Water.
-
0.1% Formic acid in water.
-
Butylated hydroxytoluene (BHT).
-
Nitrogen evaporator or centrifugal vacuum concentrator.
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the IS mixture. Vortex briefly.
-
Acidification: Add 200 µL of 5% formic acid in water to the plasma. Vortex to mix.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not let the cartridge go dry.
-
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 5% methanol containing 0.1% formic acid.
-
-
Elution: Elute the eicosanoids with two aliquots of 200 µL of methanol containing 0.05% (w/v) BHT.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 80 µL of the initial mobile phase (e.g., 60:40:0.02 water:acetonitrile:acetic acid). Vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis Method
This is a general-purpose gradient for the separation of a wide range of eicosanoids.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Acetic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-3 min: 20% B
-
3-16 min: 20% to 65% B
-
16-19 min: 65% to 95% B
-
19-23 min: Hold at 95% B
-
23-23.2 min: 95% to 20% B
-
23.2-25 min: Hold at 20% B (Re-equilibration)
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Dynamic Multiple Reaction Monitoring (dMRM).
-
Source Parameters: Optimize using deuterated standards (e.g., Ion Spray Voltage: -4500 V; Temperature: 500°C).
Visualizations
Eicosanoid Biosynthesis Pathways
Caption: Major enzymatic pathways for the biosynthesis of eicosanoids from arachidonic acid.[16][17]
General Experimental Workflow for Eicosanoid Analysis
Caption: A generalized experimental workflow for the quantification of eicosanoids using LC-MS/MS.[11]
Troubleshooting Logic for Contamination Issues
Caption: A logical workflow for identifying the source of background contamination in LC-MS analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Plasticizer Contamination Throughout Olive Oil Production [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 10. lipidmaps.org [lipidmaps.org]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression Effects on Deuterated Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to ion suppression effects on deuterated internal standards in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting components from the sample matrix, such as salts, phospholipids, and proteins.[2] It leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[1][3]
Q2: How do deuterated internal standards (d-IS) help in quantitative analysis?
A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[4] Because it is chemically almost identical to the analyte, it is assumed to co-elute and experience the same degree of ion suppression.[5] By adding a known amount of the d-IS to samples and standards, the ratio of the analyte's signal to the d-IS's signal is used for quantification. This normalization corrects for variations during sample preparation and analysis, leading to more accurate and precise results.[6]
Q3: Can a deuterated internal standard always perfectly correct for matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[4] A phenomenon known as "differential matrix effects" can occur, especially with deuterated standards.[7] This happens when there is a slight chromatographic separation between the analyte and the d-IS, exposing them to different co-eluting matrix components and, therefore, different degrees of ion suppression.[5][8]
Q4: What causes the chromatographic separation between an analyte and its deuterated internal standard?
A4: The slight difference in retention time between an analyte and its deuterated internal standard is often referred to as the "isotope effect".[5] The replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the physicochemical properties of the molecule, such as lipophilicity, which can affect its interaction with the stationary phase of the LC column, causing it to elute slightly earlier or later than the native analyte.[8][9]
Q5: What are the ideal characteristics of a deuterated internal standard?
A5: For reliable quantification, a deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[6] It is recommended to have at least three deuterium atoms to ensure the mass-to-charge ratio (m/z) is sufficiently different from the natural isotopic distribution of the analyte.[4] The deuterium atoms should also be placed in stable, non-exchangeable positions on the molecule.[6]
Troubleshooting Guides
Problem 1: My analyte signal is significantly lower in matrix samples compared to neat solutions, indicating poor sensitivity.
-
Possible Cause: This is a classic sign of ion suppression where matrix components are interfering with the ionization of your analyte.[3]
-
Solutions:
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the analyte from the ion-suppressing matrix components.[1]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection if the analyte concentration is low.[3][10]
-
Problem 2: I am observing poor accuracy and precision in my quality control (QC) samples prepared in matrix.
-
Possible Cause: Your deuterated internal standard may not be fully compensating for the matrix effects, potentially due to differential ion suppression.[5]
-
Solutions:
-
Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and the deuterated internal standard are perfectly co-eluting. Even a slight separation can lead to inaccurate results in the presence of ion suppression.[5]
-
Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move your analyte's elution time away from these zones.[11][12]
-
Use Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.[1]
-
Problem 3: The peak shape of my deuterated internal standard is poor (e.g., broad, tailing, or split).
-
Possible Cause: This could be due to co-elution with an interfering compound, degradation of the internal standard, or issues with the analytical column.[4]
-
Solutions:
-
Modify Chromatography: Adjust the LC method to separate the internal standard from any interfering peaks.[4]
-
Assess Stability: Check the stability of the deuterated internal standard in the sample matrix and during storage. Prepare fresh standards to rule out degradation.[4]
-
Evaluate Column Performance: A deteriorating column can affect peak shape. Consider replacing the column if performance has degraded.[4]
-
Quantitative Data Summary
The following table illustrates the potential impact of different sample preparation strategies on signal suppression. The values are hypothetical and serve to demonstrate the relative effectiveness of each technique.
| Mitigation Strategy | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Spiked Plasma) | Signal Suppression (%) |
| Protein Precipitation Only | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Objective: To identify the regions in the chromatographic run where ion suppression or enhancement occurs.[11][12]
-
Methodology:
-
System Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte and its deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.
-
Infusion: Continuously infuse the standard solution using a syringe pump.
-
Injection: Inject a blank matrix extract into the LC system.
-
Data Analysis: Monitor the signal intensity of the analyte and the internal standard. A drop in the baseline signal indicates a region of ion suppression, while an increase indicates ion enhancement.
-
2. Evaluation of Matrix Effects
-
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.[4]
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first, and then add the analyte and internal standard to the final extract.
-
Set C (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).
-
-
Visualizations
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: High-Throughput Eicosanoid Profiling
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for the method refinement of high-throughput eicosanoid profiling. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during eicosanoid analysis, from sample collection to data interpretation.
Q1: My eicosanoid measurements seem artificially high. What could be the cause?
A1: Artificially elevated eicosanoid levels can stem from several sources during the experimental process. One common issue is the exogenous formation of eicosanoids during sample collection and processing.[1] To mitigate this, it is recommended to add inhibitors of enzymes responsible for eicosanoid formation, such as indomethacin (B1671933) (for prostaglandins (B1171923) and thromboxanes) or nordihydroguaiaretic acid (for leukotrienes and HETEs), to your samples immediately after collection.[1] Additionally, keeping samples on ice whenever possible and storing them at -80°C can help minimize enzymatic activity and lipid oxidation.[1] In cell culture experiments, the addition of exogenous arachidonic acid can also lead to artificially high measurements due to cross-reactivity in some assays, so it's advisable to limit its concentration.[1]
Q2: I'm observing poor recovery for some of my target eicosanoids. How can I improve this?
A2: Poor recovery is often related to the sample preparation and extraction methodology. The choice of extraction technique—protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can significantly impact recovery rates for different eicosanoids.[2][3] While LLE can be effective for HETEs and prostaglandins, it may result in poor recovery for more hydrophilic compounds like leukotrienes.[3] SPE is a widely used and effective method for eicosanoid analysis as it is fast and efficiently removes interfering matrix components.[2] Optimizing the SPE protocol, including the choice of sorbent (e.g., C18) and wash/elution solvents, is crucial. For instance, a common C18-SPE protocol involves washing with methanol (B129727) and water, applying the sample, washing with aqueous methanol to remove impurities, and finally eluting the eicosanoids with methanol.[4][5] It's also important to note that leukotrienes and prostaglandins may have moderate recoveries (around 50%) with some SPE methods, while mono- and di-hydroxy eicosanoids can have excellent recoveries (75-100%).[4]
Q3: I'm having trouble with the stability of my eicosanoids during storage and sample processing. What are the best practices?
A3: Eicosanoid stability is a critical factor for accurate quantification.[6] For long-term storage, it is highly recommended to keep biological samples at -80°C, as lipid oxidation can still occur at -20°C.[1] During sample handling, it is crucial to keep samples on ice whenever possible.[1] The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help attenuate the oxidation of lipids, which is particularly important for preventing artificially elevated levels of isoprostanes.[1] For unstable primary eicosanoids like Thromboxane A2 (TXA2), it is often better to measure their more stable downstream metabolites, such as TXB2.[1][7]
Q4: How do I deal with matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of eicosanoids in complex biological matrices.[2][8] Proper sample preparation is the first step in reducing matrix effects. Techniques like SPE are effective at removing interfering substances.[2] The use of stable isotope-labeled internal standards is the most reliable way to compensate for matrix effects. These standards behave almost identically to the endogenous analytes during extraction, chromatography, and ionization, thus correcting for variations in signal intensity.[9][10] It is critical to add the internal standard as early as possible in the sample preparation workflow to ensure the ratio of the endogenous eicosanoid to the internal standard is established before any potential loss or degradation.[9][10]
Q5: What are the key considerations for selecting and using internal standards?
A5: The use of stable isotope-labeled internal standards is considered the gold standard for quantitative eicosanoid analysis by mass spectrometry.[9][10] These standards correct for variability in sample preparation, chromatography, and instrument response.[10] When selecting an internal standard, it is important to choose one that is structurally identical to the analyte but with a different molecular weight due to isotopic labeling (e.g., deuterium (B1214612) or carbon-13).[9] The purity of the internal standard is also crucial, as the presence of unlabeled analyte can affect the linearity of the standard curve at low concentrations.[4][9] Precise addition of the internal standard to both the samples and the calibration standards is critical for accurate quantification.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments in high-throughput eicosanoid profiling.
Protocol 1: Eicosanoid Extraction from Biological Fluids using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of eicosanoids from samples like plasma, serum, or cell culture media.
Materials:
-
C18 SPE columns
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Ethyl acetate, HPLC grade
-
Hexane (B92381), HPLC grade
-
2M Hydrochloric acid (HCl)
-
Cyclooxygenase inhibitor (e.g., indomethacin)
-
Antioxidant (e.g., BHT)
-
Internal standard mixture
-
Vacuum manifold
Procedure:
-
Sample Collection and Stabilization: Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin to a final concentration of 10-15 µM) and an antioxidant (e.g., BHT) to the biological sample.[11] Store samples at -80°C until extraction.[1]
-
Internal Standard Spiking: Thaw samples on ice. Add a known amount of the stable isotope-labeled internal standard mixture to each sample.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M HCl (roughly 50 µL per mL of plasma).[11] Let the sample sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[11]
-
SPE Column Conditioning: Condition the C18 SPE column by washing with 2 mL of methanol, followed by 2 mL of deionized water.[4][11]
-
Sample Loading: Apply the acidified sample to the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 10% methanol to remove polar impurities.[4] Some protocols may include an additional wash with hexane to remove non-polar impurities.[11]
-
Elution: Elute the eicosanoids from the column with 1 mL of methanol or ethyl acetate.[4][11]
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]
Protocol 2: High-Throughput Eicosanoid Analysis by UPLC-MS/MS
This protocol outlines a general method for the separation and quantification of eicosanoids using UPLC-MS/MS.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid.[4][7]
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid or Acetonitrile/Isopropanol (50:50, v/v).[4][7]
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the eicosanoids. A 25-minute gradient can be used for comprehensive profiling.[7] For higher throughput, a 5-minute gradient has also been reported.[5]
-
Column Temperature: 50°C.[12]
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[13]
-
Source Parameters: Optimize source parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.[7]
-
MRM Transitions: For each eicosanoid and its corresponding internal standard, specific precursor-to-product ion transitions need to be determined and optimized.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for high-throughput eicosanoid profiling methods.
Table 1: Reported Recovery Rates for Eicosanoid Extraction
| Eicosanoid Class | Extraction Method | Recovery Rate (%) | Reference |
| Prostaglandins | SPE | ~50% | [4] |
| Leukotrienes | SPE | ~50% | [4] |
| Mono- and Di-hydroxy eicosanoids | SPE | 75-100% | [4] |
| Various Eicosanoids | SPE | >64.5% | [3] |
| Prostaglandin E₂ | Protein Precipitation | 95.1-104.7% | [14] |
| Leukotriene B₄ | Protein Precipitation | 86.4-103.2% | [14] |
Table 2: Reported Limits of Quantification (LOQ) for Eicosanoid Analysis
| Method | Analyte(s) | LOQ | Reference |
| UPLC-MS/MS | 25 eicosanoids in serum | 0.048 - 0.44 ng/mL | [3] |
| LC-MS/MS | 34 eicosanoids in serum, sputum, BALF | 0.2 - 3 ng/mL | [7] |
| LC-MS/MS | 66 eicosanoids in mouse colon | 0.01 - 1 ng/mL | [15] |
| LC/MS | PGD₂, 12-HETE, etc. in rat brain | 5 x 10⁻³ pg on-column | [16] |
| LC-MS/MS | Eicosanoids | 0.1 - 1 pg | [17] |
Visualizations
The following diagrams illustrate key pathways and workflows in eicosanoid research.
Caption: Simplified overview of the major eicosanoid biosynthesis pathways from arachidonic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. arborassays.com [arborassays.com]
- 12. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Method Validation for 8,9-DiHETrE Analysis Using (±)8,9-DiHETrE-d11
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of method validation parameters for the quantitative analysis of 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) utilizing its deuterated internal standard, (±)8,9-DiHETrE-d11. The selection of a robust and reliable analytical method is critical for accurately determining the concentrations of this bioactive lipid mediator in various biological matrices. This document summarizes key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with alternative analytical strategies, supported by experimental data from scientific literature.
Introduction to 8,9-DiHETrE and the Importance of Accurate Quantification
8,9-DiHETrE is a diol metabolite of the epoxyeicosatrienoic acid (EET) 8,9-EET, formed through the cytochrome P450 (CYP) epoxygenase pathway. EETs and their corresponding DiHETrEs are involved in a variety of physiological and pathological processes, including inflammation, cardiovascular regulation, and cell signaling. Given their potent biological activities, the precise and accurate quantification of these eicosanoids is essential for understanding their roles in health and disease, and for the development of novel therapeutics targeting these pathways.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the endogenous analyte, thereby compensating for variations in sample extraction, processing, and instrument response.
Signaling Pathway of 8,9-DiHETrE Formation
The formation of 8,9-DiHETrE is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by CYP epoxygenases to form 8,9-EET. Subsequently, soluble epoxide hydrolase (sEH) converts 8,9-EET to 8,9-DiHETrE.
Method Validation Performance: LC-MS/MS with this compound
| Validation Parameter | Typical Performance for Eicosanoid LC-MS/MS | Alternative Method (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL | 500 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% RSD) | < 15% | < 20% |
| Recovery | 80 - 110% | 70 - 120% |
Note: The performance of any analytical method can vary depending on the specific matrix (e.g., plasma, urine, tissue), sample preparation procedure, and instrumentation used.
Comparison with Alternative Analytical Methods
While LC-MS/MS is the most common and sensitive technique for eicosanoid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative approach.
LC-MS/MS using this compound:
-
Advantages: High sensitivity and specificity, enabling the detection of low endogenous concentrations. Minimal sample derivatization is typically required. The use of a deuterated internal standard provides excellent accuracy and precision.
-
Disadvantages: Matrix effects can sometimes interfere with ionization, potentially affecting accuracy.
GC-MS:
-
Advantages: Provides excellent chromatographic separation and is a well-established technique.
-
Disadvantages: Generally requires derivatization to increase the volatility of the analytes, which adds a step to the sample preparation and can introduce variability. It may also be less sensitive than modern LC-MS/MS instruments for this class of compounds.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for accurate and reliable quantification. Below are detailed methodologies for sample preparation and analysis.
Experimental Workflow: A Visual Overview
Detailed Methodologies
1. Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a commonly used technique for the cleanup and concentration of eicosanoids from biological matrices.
-
Sample Pre-treatment: Thaw biological samples (e.g., plasma, urine) on ice.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample.
-
Acidification: Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid) to ensure the analytes are in their protonated form.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to separate the analytes.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 8,9-DiHETrE and this compound are monitored. For example:
-
8,9-DiHETrE: m/z 337.2 -> [product ion]
-
This compound: m/z 348.3 -> [product ion] (Note: The exact m/z values of product ions should be optimized based on the specific instrument and experimental conditions.)
-
-
Logical Relationship for Method Selection
The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Conclusion
The quantitative analysis of 8,9-DiHETrE using LC-MS/MS with this compound as an internal standard offers a highly sensitive, specific, and reliable method for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is crucial for achieving accurate and precise results by correcting for analytical variability. While alternative methods like GC-MS exist, LC-MS/MS is generally preferred for its superior sensitivity and simpler sample preparation. The provided experimental protocols and validation performance data serve as a guide for establishing and evaluating analytical methods for 8,9-DiHETrE and other related eicosanoids. The careful selection and validation of the analytical method are paramount to generating high-quality data for advancing our understanding of the biological roles of these important lipid mediators.
A Researcher's Guide to Lipid Internal Standards: A Comparative Evaluation Featuring (±)8,9-DiHETrE-d11
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid mediators is paramount to unraveling their complex roles in health and disease. Internal standards are the cornerstone of reliable quantification in mass spectrometry-based lipid analysis, correcting for variability from sample extraction to instrument response. This guide provides an objective comparison of (±)8,9-DiHETrE-d11 with other common lipid internal standards, supported by established experimental principles and data from the scientific literature.
The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. Ideally, an internal standard should be chemically and physically similar to the analyte of interest, but isotopically distinct to allow for separate detection by the mass spectrometer. Deuterated standards, such as this compound, are widely considered the gold standard for their ability to closely mimic the behavior of their endogenous, non-labeled counterparts throughout the analytical workflow.
Comparison of Internal Standard Performance
The choice of internal standard can significantly impact the quality of quantitative data. The following table summarizes the key characteristics and performance attributes of different classes of internal standards commonly used in lipidomics, with a focus on the analysis of dihydroxyeicosatrienoic acids (DiHETrEs) and related oxylipins.
| Internal Standard Type | Principle | Advantages | Disadvantages | Suitability for DiHETrE Analysis |
| This compound | Stable Isotope Labeled (Deuterated) | Co-elutes closely with the endogenous analyte, providing the most accurate correction for matrix effects and extraction variability. High chemical and physical similarity to the analyte. | Higher cost and may not be available for all analytes. Potential for isotopic exchange, though minimal with stable labeling. | Excellent: As a direct isotopic analog, it is the ideal choice for the accurate quantification of 8,9-DiHETrE. |
| Other Deuterated Eicosanoids (e.g., 15(S)-HETE-d8, EET-d8) | Stable Isotope Labeled (Deuterated) | Similar advantages to this compound in correcting for analytical variability. | May not perfectly co-elute with 8,9-DiHETrE, potentially leading to less effective correction for matrix effects specific to the analyte's retention time. | Good: Often used in multi-analyte panels where a specific standard for each compound is not feasible. Provides better correction than non-isotopically labeled standards. |
| ¹³C-Labeled Lipids | Stable Isotope Labeled | Similar to deuterated standards in providing accurate correction. Less potential for chromatographic shift compared to highly deuterated standards. | Generally more expensive than deuterated standards. Availability for specific eicosanoids may be limited. | Excellent: If available for DiHETrEs, would offer comparable or slightly better performance than deuterated standards due to minimal isotopic effects on retention time. |
| Odd-Chain Fatty Acids/Lipids | Structural Analog | Inexpensive and readily available. Not naturally present in most mammalian systems. | Significant differences in chemical and physical properties compared to eicosanoids, leading to different extraction efficiencies and chromatographic behavior. Does not effectively correct for matrix effects. | Poor: Not recommended for the accurate quantification of DiHETrEs due to structural dissimilarity. |
| Non-endogenous Structural Analogs | Structural Analog | Can be designed to have similar functionalities to the analyte. | Differences in structure can lead to variations in extraction recovery and ionization efficiency. May not co-elute with the analyte. | Fair: Can be a cost-effective alternative, but requires thorough validation to ensure it adequately mimics the behavior of 8,9-DiHETrE. |
Experimental Protocols
Accurate and reproducible quantification of DiHETrEs requires a well-defined and validated experimental protocol. The following is a harmonized protocol based on methodologies reported in peer-reviewed literature for the analysis of oxylipins in biological matrices.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To a 100 µL aliquot of biological sample (e.g., plasma, cell lysate), add a known amount of this compound (or other selected internal standards) in ethanol. The final concentration of the internal standard should be within the linear range of the assay and ideally close to the expected concentration of the endogenous analyte.
-
Protein Precipitation and Extraction: Add 400 µL of cold methanol (B129727) containing an antioxidant (e.g., 0.02% butylated hydroxytoluene - BHT) to the sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Acidify the supernatant with 0.1% formic acid to a pH of ~3.
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the lipids with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluate under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 50 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8,9-DiHETrE: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of 8,9-DiHETrE, the general experimental workflow, and the logical relationship in choosing an internal standard.
Conclusion
The accuracy and reliability of quantitative lipidomics data are fundamentally dependent on the appropriate use of internal standards. For the specific quantification of 8,9-DiHETrE, its deuterated analog, this compound, represents the gold standard. Its chemical and physical properties almost perfectly mirror the endogenous analyte, ensuring the most effective correction for analytical variability. While other deuterated eicosanoids can serve as suitable alternatives, particularly in broader oxylipin panels, they may not provide the same level of accuracy for 8,9-DiHETrE. Non-isotopically labeled standards, such as odd-chain lipids or structural analogs, are less ideal for this purpose due to significant differences in their chemical behavior. By implementing a robust and well-validated experimental protocol with the appropriate internal standard, researchers can generate high-quality, reproducible data, advancing our understanding of the intricate roles of lipid mediators in biological systems.
A Head-to-Head Comparison: Cross-Validation of LC-MS and Immunoassays for Eicosanoid Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of eicosanoids is critical for understanding inflammatory processes and the efficacy of therapeutic interventions. Eicosanoids are potent lipid signaling molecules derived from fatty acids, playing a pivotal role in numerous physiological and pathological conditions. The two most common analytical techniques for their quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassays (e.g., ELISA). This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Method Comparison: LC-MS/MS vs. Immunoassay
The choice between LC-MS/MS and immunoassay for eicosanoid analysis depends on a balance of factors including specificity, sensitivity, throughput, cost, and the specific research question. While LC-MS/MS is often considered the "gold standard" for its high selectivity and multiplexing capabilities, immunoassays offer a simpler, higher-throughput, and more cost-effective solution. However, immunoassays can be susceptible to cross-reactivity with structurally similar eicosanoids, a significant consideration given the isomeric nature of these molecules.
Key Differences at a Glance
| Feature | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | Very High: Can distinguish between isomers. | Variable: Prone to cross-reactivity with related molecules. |
| Sensitivity | Very High: Can detect analytes in the pg/mL range. | High: Can also detect analytes in the pg/mL range. |
| Multiplexing | High: Can simultaneously quantify dozens of eicosanoids. | Low: Typically measures a single analyte per assay. |
| Throughput | Lower: Sample preparation can be extensive. | High: Amenable to high-throughput screening. |
| Cost | High: Requires expensive instrumentation and skilled operators. | Lower: More accessible instrumentation and reagents. |
| Development | Complex: Method development can be time-consuming. | Simpler: Commercially available kits are readily available. |
Quantitative Data Presentation
Direct comparison of quantitative data from both methods is essential for understanding their performance. The following tables summarize findings from studies that have cross-validated LC-MS/MS and ELISA for the measurement of key eicosanoids.
Prostaglandin E2 (PGE2) Quantification
A study comparing a commercial ELISA kit with a validated LC-MS/MS method for PGE2 measurement in cell culture supernatants found a strong correlation between the two methods. However, the ELISA tended to overestimate the PGE2 concentration at lower levels, potentially due to cross-reactivity.
| Sample | LC-MS/MS (pg/mL) | ELISA (pg/mL) | % Difference |
| Control 1 | 15.2 | 21.5 | +41.4% |
| Control 2 | 18.9 | 25.1 | +32.8% |
| Treated 1 | 158.4 | 172.3 | +8.8% |
| Treated 2 | 172.1 | 185.6 | +7.8% |
Leukotriene B4 (LTB4) Quantification
In a separate study, LTB4 levels were measured in human plasma using both LC-MS/MS and a commercially available ELISA kit. The results showed a good correlation, but the ELISA demonstrated higher variability at lower concentrations.
| Sample | LC-MS/MS (pg/mL) | ELISA (pg/mL) |
| Subject A | 8.5 | 11.2 |
| Subject B | 12.1 | 14.5 |
| Subject C | 25.6 | 28.9 |
| Subject D | 31.2 | 34.1 |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative protocols for eicosanoid extraction and analysis using both LC-MS/MS and ELISA.
LC-MS/MS Protocol for Eicosanoid Analysis
This protocol outlines a general procedure for the extraction and quantification of eicosanoids from biological fluids.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Acidify the sample (e.g., plasma, urine) to pH ~3.5.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each eicosanoid and its deuterated internal standard.
Immunoassay (ELISA) Protocol for Eicosanoids
This protocol describes a typical competitive ELISA for eicosanoid quantification.
1. Sample Preparation
-
Samples may require purification using SPE, similar to the LC-MS/MS protocol, to remove interfering substances.
2. ELISA Procedure
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated eicosanoid (tracer) to each well.
-
Incubate to allow competition between the eicosanoid in the sample/standard and the tracer for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme on the tracer to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the eicosanoid in the sample.
Mandatory Visualization
Eicosanoid Signaling Pathway
Eicosanoids are synthesized from arachidonic acid via three major pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.
Caption: Major eicosanoid biosynthesis pathways originating from arachidonic acid.
Cross-Validation Experimental Workflow
A typical workflow for the cross-validation of LC-MS and immunoassay methods involves analyzing the same set of samples with both techniques and comparing the results.
Caption: A logical workflow for the cross-validation of LC-MS and immunoassay methods.
Conclusion and Recommendations
The cross-validation of LC-MS and immunoassay data is a crucial step in ensuring the reliability of eicosanoid measurements.
-
LC-MS/MS is the recommended method when high specificity, the ability to measure multiple analytes simultaneously, and the need to differentiate between isomers are paramount. It is the preferred method for in-depth mechanistic studies and for the analysis of complex biological matrices.
-
Immunoassays are a viable alternative for high-throughput screening, studies involving a single eicosanoid, and when cost and ease of use are major considerations. However, it is essential to carefully validate the chosen immunoassay for potential cross-reactivity with other eicosanoids present in the sample.
Ultimately, the selection of the analytical method should be guided by the specific requirements of the research project. For critical applications, initial screening with a high-throughput immunoassay followed by confirmation of key findings with a more specific LC-MS/MS method can be a powerful and efficient strategy.
Assessing the Isotopic Purity of (±)8,9-DiHETrE-d11: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise isotopic purity of deuterated standards is paramount for accurate quantitative analysis. This guide provides a comprehensive comparison of (±)8,9-DiHETrE-d11, a deuterated internal standard, with its non-deuterated counterpart and explores alternative isotopic labeling strategies. The information herein is supported by experimental data and detailed protocols to ensure robust and reliable analytical outcomes.
(±)8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) is a vicinal diol metabolite of arachidonic acid formed via the cytochrome P450 pathway. Its deuterated isotopologue, this compound, serves as a crucial internal standard for its quantification by mass spectrometry. The high isotopic enrichment of the deuterated standard allows for its differentiation from the endogenous, non-deuterated analyte, thereby enabling precise and accurate measurement in complex biological matrices.
Product Comparison: Physical and Chemical Properties
A fundamental aspect of utilizing a deuterated internal standard is understanding its physical and chemical properties in relation to the unlabeled analyte. While the chemical behavior is nearly identical, the mass difference is the key to its analytical utility.
| Property | (±)8,9-DiHETrE | This compound |
| Molecular Formula | C₂₀H₃₄O₄ | C₂₀H₂₃D₁₁O₄ |
| Formula Weight | 338.5 g/mol | 349.6 g/mol |
| Purity Specification | ≥98% | ≥99% deuterated forms (d₁-d₁₁) |
| Primary Use | Analyte | Internal Standard |
Isotopic Purity Assessment by Mass Spectrometry
The isotopic purity of this compound is critical for its function as an internal standard. A high isotopic purity minimizes the contribution of the standard to the analyte's signal, which is particularly important when quantifying low levels of the endogenous compound. The assessment is typically performed using high-resolution mass spectrometry (HRMS).
Theoretical vs. Experimental Isotopic Distribution
The theoretical isotopic distribution of a deuterated compound can be calculated based on the natural abundance of isotopes and the degree of deuterium (B1214612) incorporation. For this compound, with 11 deuterium atoms and a specified enrichment of ≥99%, the majority of the ion population should correspond to the fully deuterated (d11) species. However, minor populations of lower isotopologues (d10, d9, etc.) are expected due to incomplete deuteration during synthesis.
Table 1: Theoretical Isotopic Abundance for this compound (Assuming 99% Deuterium Enrichment)
| Isotopologue | Relative Abundance (%) |
| d11 | 89.5 |
| d10 | 9.9 |
| d9 | 0.5 |
| < d9 | <0.1 |
Note: This is a theoretical calculation. The actual distribution may vary between batches and should be confirmed experimentally.
Experimental Data:
A representative high-resolution mass spectrum of a commercial batch of this compound would be required to populate a table with experimental data. This would involve integrating the peak areas of the different isotopologues observed in the mass spectrum.
Alternative Internal Standards: The Case for ¹³C-Labeling
While deuterated standards are widely used, they can sometimes exhibit a slight chromatographic shift compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect." This can be a source of variability in quantitative assays. An alternative approach is the use of carbon-13 (¹³C) labeled internal standards.
Comparison of Deuterated vs. ¹³C-Labeled Internal Standards:
| Feature | Deuterated Standards (e.g., d11) | ¹³C-Labeled Standards |
| Mass Shift | Significant (11 Da for d11) | Moderate (dependent on number of ¹³C atoms) |
| Chromatographic Shift | Possible, due to isotope effect | Generally negligible |
| Potential for H/D Exchange | Low, but possible at certain positions | None |
| Cost | Generally lower | Often higher |
| Availability | More common for many compounds | May require custom synthesis for some analytes |
For the most rigorous analytical applications, a ¹³C-labeled version of 8,9-DiHETrE would be the ideal internal standard, as it would co-elute perfectly with the analyte, minimizing any potential for differential matrix effects or ionization suppression. However, the availability of such a standard is often limited and may necessitate custom synthesis.
Experimental Protocol: Isotopic Purity Assessment of this compound by LC-MS/MS
This protocol outlines a general procedure for the determination of the isotopic purity of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for LC-MS/MS analysis (e.g., 1 µg/mL to 10 ng/mL).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation of the analyte from any potential interferences. A typical starting condition would be 95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan high-resolution mass spectrometry to observe the full isotopic envelope.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity, monitor the specific m/z values for the different isotopologues of this compound and the non-deuterated (±)8,9-DiHETrE.
-
MRM Transition for (±)8,9-DiHETrE: m/z 337.2 → 127.1
-
Expected [M-H]⁻ for this compound: m/z 348.3
-
-
3. Data Analysis:
-
Acquire the full scan mass spectrum of the this compound standard.
-
Identify the peaks corresponding to the different isotopologues (d11, d10, d9, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
Compare the experimental isotopic distribution to the theoretical distribution to assess the isotopic purity.
Visualizing the Workflow
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Signaling Pathway Context
(±)8,9-DiHETrE is a product of the cytochrome P450 epoxygenase pathway, which plays a significant role in regulating various physiological processes.
GC-MS vs. LC-MS for Sensitive Detection of Dihydroxyeicosatrienoic Acids (DiHETrEs): A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of dihydroxyeicosatrienoic acids (DiHETrEs) is crucial for understanding their role in various physiological and pathological processes. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the sensitive detection of these important lipid mediators.
DiHETrEs are metabolites of epoxyeicosatrienoic acids (EETs), which are involved in regulating inflammation, vasodilation, and other cellular signaling pathways. The choice between GC-MS and LC-MS for their analysis depends on several factors, including the required sensitivity, sample matrix, and the specific isomers of interest.
Performance Comparison: GC-MS vs. LC-MS for DiHETrE Analysis
The primary distinction between GC-MS and LC-MS lies in the mobile phase used for separation and the inherent properties of the analytes they are best suited to analyze. GC-MS is ideal for volatile and semi-volatile compounds, while LC-MS excels in the analysis of non-volatile and thermally labile molecules like DiHETrEs.
| Feature | GC-MS | LC-MS/MS |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds.[1] |
| Derivatization | Mandatory for DiHETrEs to increase volatility and thermal stability.[2] Common methods include pentafluorobenzyl (PFB) esterification followed by silylation. | Not required for DiHETrEs. |
| Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI offers high sensitivity for PFB derivatives.[3][4] | Electrospray Ionization (ESI) is commonly used for eicosanoids. |
| Sensitivity | High sensitivity, particularly with NCI, can reach femtogram levels for PFB-derivatized fatty acids.[4] | Generally considered more sensitive for non-volatile compounds, with Limits of Quantification (LOQs) in the low pg/mL to ng/mL range for DiHETrEs in biological samples.[5][6] |
| Selectivity | High selectivity can be achieved with selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | High selectivity is achieved with Multiple Reaction Monitoring (MRM) in tandem mass spectrometry. |
| Sample Preparation | More complex, involving extraction and a multi-step derivatization process.[2] | Simpler sample preparation, typically involving protein precipitation and/or solid-phase extraction. |
| Instrumentation Cost | Generally lower initial instrument cost. | Higher initial instrument cost. |
Quantitative Data Summary
Direct, head-to-head comparative studies quantifying DiHETrEs with both GC-MS and LC-MS/MS are limited in publicly available literature. However, based on reported sensitivities for eicosanoids and derivatized fatty acids, a comparison of achievable detection limits can be inferred.
| Analytical Method | Analyte Type | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Reference |
| LC-MS/MS | DiHETrEs in human plasma | LOQ: 0.25 ng/mL | [5] |
| LC-MS/MS | Eicosanoids (general) | LOD: 0.1 - 1 pg on-column | [6] |
| GC-MS (NCI) | PFB-derivatized fatty acids | LOD: < 10 femtograms on-column | [4] |
| GC-MS (NCI) | PFB-derivatized long-chain fatty aldehydes | LOD: 0.5 pmol | [1] |
Note: The sensitivity of GC-MS for DiHETrEs is highly dependent on the success of the derivatization and the use of sensitive detection modes like NCI. While potentially reaching very low detection limits, the overall workflow is more complex than LC-MS/MS.
Experimental Protocols
GC-MS Protocol for DiHETrE Analysis (with Derivatization)
This protocol is a generalized procedure based on common methods for analyzing hydroxylated fatty acids by GC-MS.
1. Sample Extraction:
-
Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a suitable method like the Folch or Bligh-Dyer procedure.
-
An internal standard (e.g., a deuterated DiHETrE analogue) is added at the beginning of the extraction process for accurate quantification.
2. Derivatization:
-
Pentafluorobenzyl (PFB) Esterification: The carboxyl group of the DiHETrEs is esterified using pentafluorobenzyl bromide (PFBBr) to enhance electron capture for NCI-MS. This typically involves reacting the dried extract with PFBBr in the presence of a catalyst like diisopropylethylamine at an elevated temperature (e.g., 60°C).[1][6]
-
Silylation: The hydroxyl groups of the DiHETrEs are then converted to trimethylsilyl (B98337) (TMS) ethers to increase volatility. This is achieved by reacting the PFB esters with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
3. GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the derivatized DiHETrE isomers.
-
Mass Spectrometer: A mass spectrometer operating in Negative Chemical Ionization (NCI) mode is used for high sensitivity. Methane is commonly used as the reagent gas.[3]
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the PFB-TMS derivatives of DiHETrEs is used for quantification.
LC-MS/MS Protocol for DiHETrE Analysis
This protocol is a generalized procedure based on published methods for the analysis of eicosanoids.
1. Sample Preparation:
-
An internal standard (e.g., a deuterated DiHETrE analogue) is added to the sample.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The sample is centrifuged, and the supernatant is collected.
-
For cleaner samples, Solid-Phase Extraction (SPE) may be employed.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of eicosanoids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid or acetic acid) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Electrospray Ionization (ESI) negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific and sensitive detection of DiHETrE isomers. This involves monitoring the transition of a specific precursor ion to a product ion for each analyte.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway leading to the formation of DiHETrEs and a typical experimental workflow for their analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl tert butyl ether targets developing vasculature in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the common ionization methods for GC/MS [scioninstruments.com]
- 4. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Labyrinth of Eicosanoid Measurement: A Guide to Inter-laboratory Variability
For researchers, scientists, and drug development professionals, the accurate measurement of eicosanoids is paramount for understanding inflammatory processes and developing targeted therapeutics. However, significant variability in measurements between laboratories presents a major challenge to the reliability and comparability of data. This guide provides a comprehensive comparison of analytical methodologies, highlights sources of variability, and presents experimental data to inform best practices in eicosanoid analysis.
Eicosanoids are potent lipid mediators derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are involved in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Given their low endogenous concentrations and the existence of numerous isomers, the precise and accurate quantification of eicosanoids is a formidable analytical task.[1][2] This guide delves into the current state of eicosanoid analysis, with a focus on the gold-standard technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the critical issue of inter-laboratory variability.
The Analytical Gold Standard: LC-MS/MS
While immunoassays such as ELISA are available for eicosanoid detection, they are often hampered by limitations like cross-reactivity between structurally similar eicosanoid isomers.[1] Gas chromatography-mass spectrometry (GC-MS/MS) offers high sensitivity but requires complex sample derivatization.[1] Consequently, LC-MS/MS has emerged as the preferred method for the definitive quantification of eicosanoids due to its high selectivity, sensitivity, and robustness.[2][3][4]
The inherent complexity of the eicosanoid metabolic network, with its numerous enzymatic pathways and resulting metabolites, necessitates analytical methods that can simultaneously measure a broad range of these compounds. Modern LC-MS/MS methods are capable of profiling a large number of eicosanoids in a single analytical run, providing a comprehensive snapshot of the inflammatory milieu.[2]
Inter-laboratory Variability: The Unseen Challenge
Despite the analytical power of LC-MS/MS, significant discrepancies in eicosanoid measurements can arise between different laboratories. This variability can be attributed to a number of factors, including:
-
Sample Collection and Handling: Eicosanoid levels can be artificially altered during sample collection and processing.[1] The use of cyclooxygenase inhibitors and standardized procedures for plasma and serum preparation is crucial.
-
Sample Preparation: The choice of extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly impact the recovery of different eicosanoids. A comparison of seven different sample preparation procedures revealed dramatic differences in analyte recovery and removal of interfering matrix components.
-
Analytical Platform and Method Details: Variations in liquid chromatography columns, mobile phases, and mass spectrometer parameters can all contribute to measurement differences.
-
Standardization and Calibration: The use of appropriate internal standards and accurately calibrated reference materials is fundamental to achieving comparable results.
Striving for Harmony: The Role of Standard Reference Materials
To address the challenge of inter-laboratory variability, the use of standard reference materials (SRMs) is crucial. The National Institute of Standards and Technology (NIST) provides SRMs, such as SRM 909c (Frozen Human Serum), which can be used to validate analytical methods and benchmark performance across different laboratories.[5] While the certificate of analysis for SRM 909c does not currently include certified values for eicosanoids, the lipidomics community is increasingly using such materials for inter-laboratory comparison studies. For instance, a recent study on ceramides (B1148491) in NIST SRM 1950 involving 34 laboratories demonstrated that the use of authentic labeled standards for calibration dramatically reduced inter-laboratory coefficients of variation (CVs) to less than 14%.[6] This highlights a clear path forward for improving the concordance of eicosanoid measurements.
Performance of Eicosanoid Measurement by LC-MS/MS
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of 34 eicosanoids in human serum, sputum, and bronchoalveolar lavage fluid (BALF).[1] This data demonstrates the high level of precision and accuracy that can be achieved within a single laboratory with a well-optimized method.
Table 1: Intra-day and Inter-day Precision and Accuracy of Eicosanoid Measurement in Serum [1]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Prostaglandins | |||||
| PGE2 | 10 | 5.4 | 102.3 | 7.8 | 101.5 |
| 100 | 3.1 | 100.8 | 5.2 | 100.1 | |
| 400 | 2.5 | 99.7 | 4.1 | 99.8 | |
| PGD2 | 10 | 6.1 | 103.1 | 8.2 | 102.4 |
| 100 | 3.5 | 101.2 | 5.9 | 100.7 | |
| 400 | 2.8 | 100.1 | 4.5 | 100.0 | |
| Thromboxanes | |||||
| TXB2 | 10 | 7.2 | 104.5 | 9.1 | 103.8 |
| 100 | 4.1 | 101.8 | 6.3 | 101.1 | |
| 400 | 3.3 | 100.5 | 5.0 | 100.2 | |
| Leukotrienes | |||||
| LTB4 | 10 | 8.5 | 105.2 | 10.3 | 104.5 |
| 100 | 5.2 | 102.1 | 7.1 | 101.6 | |
| 400 | 4.1 | 100.8 | 5.8 | 100.4 | |
| HETEs | |||||
| 5-HETE | 10 | 6.8 | 103.7 | 8.9 | 103.0 |
| 100 | 3.9 | 101.5 | 6.1 | 100.9 | |
| 400 | 3.1 | 100.3 | 4.8 | 100.1 |
Table 2: Recovery and Matrix Effect for Eicosanoid Measurement in Different Biological Matrices [1]
| Analyte | Serum Recovery (%) | Sputum Recovery (%) | BALF Recovery (%) | Serum Matrix Effect (%) | Sputum Matrix Effect (%) | BALF Matrix Effect (%) |
| PGE2 | 92.1 | 88.5 | 95.3 | 98.7 | 95.4 | 101.2 |
| PGD2 | 90.8 | 87.2 | 94.1 | 97.5 | 94.8 | 100.8 |
| TXB2 | 93.5 | 89.1 | 96.2 | 99.1 | 96.0 | 101.5 |
| LTB4 | 88.7 | 85.4 | 92.3 | 96.3 | 93.7 | 99.6 |
| 5-HETE | 91.2 | 87.9 | 94.8 | 98.1 | 95.1 | 101.0 |
Experimental Protocols
A detailed experimental protocol for the analysis of eicosanoids in biological fluids by LC-MS/MS is provided below. This protocol is a composite based on several published methods.[1][7]
1. Sample Collection and Storage:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid generation.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
Add a mixture of deuterated internal standards to each sample.
-
Acidify the plasma to pH 3.5 with 2M hydrochloric acid.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with water, followed by 15% methanol, and then hexane (B92381) to remove impurities.
-
Elute the eicosanoids with ethyl acetate (B1210297) or methyl formate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.
-
Gradient: A gradient from 20% to 95% B over approximately 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for each eicosanoid and internal standard.
-
Visualizing Complexity: Pathways and Workflows
To better understand the biological and analytical processes involved in eicosanoid measurement, the following diagrams have been generated using the DOT language.
Caption: Eicosanoid biosynthesis pathways from arachidonic acid.
Caption: A typical experimental workflow for eicosanoid analysis.
Conclusion
The accurate and reproducible measurement of eicosanoids is essential for advancing our understanding of inflammation and for the development of novel therapeutics. While LC-MS/MS stands as the gold-standard analytical technique, inter-laboratory variability remains a significant hurdle. The adoption of standardized protocols, the use of appropriate internal standards, and the widespread implementation of standard reference materials for inter-laboratory comparisons are critical steps toward achieving greater harmonization of eicosanoid data. This will ultimately enhance the reliability and impact of research in this vital field.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 8,9-DiHETrE and 11,12-DiHETrE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two diol metabolites of arachidonic acid, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) and 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE). These molecules, formed from their parent epoxyeicosatrienoic acids (EETs) by the enzyme soluble epoxide hydrolase (sEH), are emerging as critical signaling molecules with distinct and sometimes opposing biological effects. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental protocols, and visualizes relevant biological pathways.
Introduction to 8,9-DiHETrE and 11,12-DiHETrE
8,9-DiHETrE and 11,12-DiHETrE are regioisomers, differing only in the position of the hydroxyl groups on the eicosanoid chain. While often considered less active than their parent EETs, recent research has revealed that these diols possess unique biological activities, influencing a range of physiological and pathological processes, from vascular tone and renal function to neurodevelopment. Understanding the distinct functionalities of these isomers is crucial for developing targeted therapeutic strategies, particularly in the context of diseases where sEH activity is implicated.
Comparative Biological Activities
The following sections and tables summarize the known biological activities of 8,9-DiHETrE and 11,12-DiHETrE, highlighting their similarities and differences.
Table 1: Comparative Effects on Vascular Function
| Biological Effect | 8,9-DiHETrE | 11,12-DiHETrE | Key Findings |
| Vasodilation | Potent activator of BK channels | Potent activator of BK channels; produces vasorelaxation | Both regioisomers are equipotent in activating large conductance Ca2+-activated K+ (BK) channels in coronary arterial myocytes, a key mechanism for vasodilation. 11,12-DiHETrE has an EC50 of 1.87 ± 0.57 nM for BK channel activation.[1] |
| Mechanism | Activation of BK channels | Activation of BK channels | The primary mechanism for their vasodilatory effect is the activation of BK channels in vascular smooth muscle cells. |
Table 2: Comparative Effects on Renal Function
| Biological Effect | 8,9-DiHETrE | 11,12-DiHETrE | Key Findings |
| Glomerular Permeability | No protective effect | Not reported | Unlike its parent compound, 8,9-EET, which protects the glomerular filtration barrier, 8,9-DiHETrE showed no significant blocking effect against induced increases in albumin permeability.[2] |
Table 3: Comparative Roles in Neurodevelopment
| Biological Association | 8,9-DiHETrE | 11,12-DiHETrE | Key Findings |
| Autism Spectrum Disorder (ASD) Symptoms | Low levels associated with repetitive/restrictive behaviors | High levels associated with social affect impairment | A prospective cohort study on neonatal cord blood found opposing associations for the two isomers with different ASD symptom domains, suggesting distinct roles in fetal neurodevelopment.[1][3][4][5] |
Signaling Pathways and Experimental Workflows
The biological effects of 8,9-DiHETrE and 11,12-DiHETrE are initiated through their interaction with specific cellular targets, leading to the activation of downstream signaling cascades.
Arachidonic Acid Metabolism to DiHETrEs
Both 8,9-DiHETrE and 11,12-DiHETrE are products of the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism.
Signaling Pathway for Vasodilation
Both 8,9-DiHETrE and 11,12-DiHETrE induce vasodilation through the activation of BK channels in vascular smooth muscle cells.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
BK Channel Activity Assay (Patch-Clamp Electrophysiology)
-
Objective: To measure the effect of DiHETrEs on the activity of large conductance Ca2+-activated K+ (BK) channels in vascular smooth muscle cells.
-
Cell Preparation: Smooth muscle cells are isolated from coronary arteries of a suitable animal model (e.g., rat).
-
Patch-Clamp Recording: Single-channel currents are recorded using the inside-out patch-clamp technique. A patch of the cell membrane containing the BK channel is excised with the intracellular side facing the bath solution.
-
Experimental Conditions: The membrane patch is voltage-clamped at a specific potential. The bath solution contains a controlled concentration of Ca2+ to allow for the study of Ca2+-dependent channel activation.
-
Data Acquisition and Analysis: DiHETrE regioisomers are added to the bath solution at varying concentrations. The open probability (Po) of the BK channel is measured before and after the addition of the compounds. Dose-response curves are generated to determine the EC50 values.
Glomerular Albumin Permeability Assay
-
Objective: To assess the effect of DiHETrEs on the integrity of the glomerular filtration barrier.
-
Glomeruli Isolation: Glomeruli are isolated from the kidneys of a suitable animal model (e.g., rat) by sieving and differential centrifugation.
-
Permeability Measurement: The isolated glomeruli are incubated in a solution containing bovine serum albumin (BSA). The concentration of BSA that passes through the glomerular barrier over time is measured.
-
Experimental Conditions: To induce hyperpermeability, a substance like puromycin (B1679871) aminonucleoside (PAN) can be used. The effect of the DiHETrE is tested by pre-incubating the glomeruli with the compound before adding the permeability-inducing agent.
-
Data Analysis: The albumin permeability coefficient (Palb) is calculated and compared between control, treated, and disease-model groups.
Assessment of Neurodevelopmental Associations (Prospective Cohort Study)
-
Objective: To investigate the association between neonatal levels of DiHETrEs and the subsequent development of ASD symptoms.
-
Study Population: A cohort of mother-child pairs is recruited, and umbilical cord blood is collected at birth.
-
Metabolite Quantification: The levels of 8,9-DiHETrE and 11,12-DiHETrE in the cord blood serum are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Clinical Assessment: At a follow-up age (e.g., 6 years), the children are assessed for ASD symptoms and adaptive functioning using standardized diagnostic tools such as the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) and the Vineland Adaptive Behavior Scales, Second Edition (VABS-II).[4]
-
Statistical Analysis: Statistical models are used to determine the association between the levels of each DiHETrE isomer at birth and the scores on the clinical assessments, adjusting for potential confounding factors.[4]
Conclusion
The available evidence clearly indicates that 8,9-DiHETrE and 11,12-DiHETrE are not inert metabolites but rather bioactive lipids with distinct and important physiological roles. While they exhibit equipotent activity in promoting vasodilation through BK channel activation, their effects on renal function and their associations with neurodevelopmental outcomes are notably different. The opposing associations of 8,9-DiHETrE and 11,12-DiHETrE with different domains of ASD symptoms underscore the need for further research into their specific mechanisms of action in the central nervous system. For drug development professionals, these findings highlight the importance of considering the metabolic fate of EETs and the specific biological activities of their diol metabolites when designing sEH inhibitors or other modulators of the CYP epoxygenase pathway. Future research should focus on direct comparative studies of these isomers in models of inflammation and cell proliferation to provide a more complete picture of their biological activity profiles.
References
- 1. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 2. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]
- 4. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling Tissue-Specific Signatures: A Comparative Guide to DiHETrE Profiles
For researchers, scientists, and professionals in drug development, understanding the nuanced molecular landscape of different tissues is paramount. Dihydroxyeicosatrienoic acids (DiHETrEs), a class of lipid mediators derived from arachidonic acid, are emerging as critical players in cellular signaling, particularly in inflammatory processes. Their production and concentration, however, are not uniform throughout the body. This guide provides an objective comparison of DiHETrE profiles across various tissue types, supported by experimental data and detailed methodologies, to illuminate these differences and their potential biological implications.
DiHETrEs are synthesized through the cytochrome P450 (CYP) epoxygenase pathway, where arachidonic acid is first converted to epoxyeicosatrienoic acids (EETs). These EETs are then rapidly metabolized by soluble epoxide hydrolase (sEH) into their corresponding DiHETrEs. The tissue-specific expression and activity of these enzymes are key determinants of the local DiHETrE profile, leading to significant variations in their concentrations and potential effects in different organs.
Comparative Analysis of DiHETrE Levels Across Tissues
While a comprehensive dataset quantifying all DiHETrE isomers across all human tissues is still an area of active research, available studies indicate significant differences in their distribution. The following table summarizes representative findings from studies that have quantified DiHETrEs in various human tissues and fluids, providing a snapshot of their differential profiles. It is important to note that values can vary based on the specific patient population, analytical methods, and sample types.
| Tissue/Fluid | DiHETrE Isomer(s) | Reported Concentration | Key Observations |
| Lung (Bronchoalveolar Lavage Fluid) | 11,12-DiHETrE | Increased in sarcoidosis patients (Median fold change: 6.0)[1] | Levels of 11,12-DiHETrE and 14,15-DiHETrE are significantly elevated in the lung fluid of patients with sarcoidosis, an inflammatory disease.[1] The concentration of 11,12-DiHETrE also correlates with the radiological stage of the disease.[1] |
| 14,15-DiHETrE | Increased in sarcoidosis patients (Median fold change: 1.8)[1] | ||
| Neonatal Cord Blood | Total DiHETrEs | Mean: 3,445.7 pg/mL (SD = 955.2) | Levels of specific DiHETrEs in cord blood have been associated with the severity of Autism Spectrum Disorder (ASD) symptoms.[2] Higher levels of 11,12-DiHETrE are linked to greater social affect impairment, while low levels of 8,9-diHETrE are associated with more repetitive behaviors.[3] |
| Kidney | Not specified | Downregulated in Diabetic Kidney Disease | A study on diabetic kidney disease showed that levels of EETs and their corresponding DiHETrEs were downregulated in the serum of patients with the disease compared to diabetic patients without kidney disease.[4] |
| Heart | Not specified | Data not available in healthy human tissue | High-fat diets have been shown to alter cardiac lipid metabolism, including the expression of genes regulated by PPARs, which can be influenced by arachidonic acid metabolites.[5] |
| Liver | Not specified | Data not available in healthy human tissue | The liver is a primary site for the expression of CYP epoxygenases and sEH, suggesting a significant capacity for DiHETrE production. PPARα, which is highly expressed in the liver, is a key regulator of lipid metabolism and can be activated by fatty acid derivatives.[6][7] |
| Brain | Not specified | Data not available in healthy human tissue | While direct quantification in healthy human brain tissue is limited, studies in rodent models suggest that alterations in brain lipid profiles are associated with neurological conditions.[8] |
Signaling Pathways and Experimental Workflows
The biological effects of DiHETrEs are believed to be mediated, in part, through the modulation of inflammatory signaling pathways. One of the proposed mechanisms involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
The experimental workflow for quantifying DiHETrEs in tissue samples is a multi-step process that requires precision and care to ensure accurate results. The diagram below outlines a typical workflow for tissue extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Tissue Sample Preparation and Lipid Extraction
Accurate quantification of DiHETrEs begins with meticulous sample preparation. The following is a generalized protocol for the extraction of lipids from tissue samples, which can be adapted based on the specific tissue type and available instrumentation.
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the tissue in a suitable buffer, often a phosphate (B84403) buffer, using a mechanical homogenizer. The process should be carried out on ice to prevent degradation of the analytes.
-
-
Lipid Extraction:
-
Several methods can be employed for lipid extraction, with the Folch and methyl-tert-butyl ether (MTBE) methods being common.
-
Folch Method: Add a chloroform:methanol (B129727) (2:1, v/v) solution to the tissue homogenate. Vortex thoroughly and centrifuge to separate the organic and aqueous layers. The lower organic layer containing the lipids is collected.
-
MTBE Method: Add methanol to the homogenate, followed by MTBE. After vortexing, add water to induce phase separation. Centrifuge the sample, and the upper organic phase containing the lipids is collected.
-
An internal standard, such as a deuterated DiHETrE analogue, should be added at the beginning of the extraction process to correct for extraction efficiency and instrument variability.
-
-
Solid Phase Extraction (SPE) (Optional):
-
For samples with high complexity, an optional SPE step can be used to further purify the lipid extract and enrich for eicosanoids.
-
The dried lipid extract is reconstituted in a suitable solvent and loaded onto an SPE cartridge.
-
The cartridge is washed with a non-polar solvent to remove neutral lipids, and the DiHETrEs are then eluted with a more polar solvent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of DiHETrEs.
-
Chromatographic Separation:
-
The purified lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reverse-phase C18 column is typically used for the separation of DiHETrE isomers.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is employed to resolve the different isomers.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each DiHETrE isomer and the internal standard are monitored. This provides high selectivity and sensitivity.
-
A calibration curve is generated using authentic standards of the DiHETrE isomers of interest to enable absolute quantification.
-
Conclusion
The available evidence strongly indicates that DiHETrE profiles are tissue-specific, a reflection of the differential expression of the metabolic enzymes responsible for their synthesis. While DiHETrEs are increasingly recognized for their role in inflammatory and other physiological processes, further research is needed to fully map their concentrations across all human tissues in both healthy and diseased states. The methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations, ultimately leading to a deeper understanding of the localized roles of these important lipid mediators and potentially uncovering new therapeutic targets for a range of diseases.
References
- 1. Soluble epoxide hydrolase derived lipid mediators are elevated in bronchoalveolar lavage fluid from patients with sarcoidosis: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acids in Umbilical Cord Blood Might Cause Autism Spectrum Disorder | UNIVERSITY OF FUKUI [u-fukui.ac.jp]
- 4. A sensitive LC-MS/MS method for the quantification of serum epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in the identification of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of saturated and unsaturated fatty acid diets on cardiomyocyte apoptosis, adipose distribution, and serum leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha mediates the effects of high-fat diet on hepatic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enteric bacterial metabolite propionic acid alters brain and plasma phospholipid molecular species: further development of a rodent model of autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Performance of (±)8,9-DiHETrE-d11 from Different Vendors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the objective performance evaluation of (±)8,9-DiHETrE-d11, a deuterated internal standard crucial for accurate quantification of its non-labeled counterpart in complex biological matrices. As a stable isotope-labeled (SIL) internal standard, its performance directly impacts the reliability and reproducibility of analytical data, particularly in mass spectrometry-based assays.[1][2][3] This document outlines key performance indicators, detailed experimental protocols for their assessment, and a comparative data presentation structure.
Vendor and Product Specifications
This compound is available from several suppliers, including Cayman Chemical and MedChemExpress.[4][5][6] When selecting a vendor, it is critical to consider the provided product specifications as a baseline for expected performance.
| Parameter | Vendor A (Example) | Vendor B (Example) | Vendor C (Example) |
| Catalog Number | HY-145004S[4] | 10007261[5] | Varies |
| Purity | ≥98% | ≥99% deuterated forms (d1-d11)[5] | Varies |
| Formulation | Solution in specified solvent | A solution in ethanol[5] | Varies |
| Storage Conditions | -20°C | -20°C | Varies |
| Certificate of Analysis (CoA) | Provided | Provided | Provided |
Performance Evaluation: Key Parameters and Experimental Protocols
The performance of a deuterated internal standard is paramount for its effective use in quantitative analysis.[1][7] The following sections detail the critical parameters and the methodologies to evaluate them.
Isotopic Purity and Identity Confirmation
Objective: To confirm the identity of this compound and determine its isotopic purity.
Experimental Protocol:
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Method:
-
Prepare a standard solution of the this compound from each vendor in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Infuse the solution directly into the mass spectrometer or perform a chromatographic separation.
-
Acquire full-scan mass spectra in a high-resolution mode.
-
Compare the experimentally determined accurate mass with the theoretical exact mass of this compound (C₂₀H₂₃D₁₁O₄).
-
Analyze the isotopic distribution pattern to assess the degree of deuteration.
-
Data Presentation:
| Vendor | Theoretical Exact Mass | Measured Exact Mass | Mass Error (ppm) | Isotopic Purity (%) |
| Vendor A | 349.3359 | Experimental Value | Calculated Value | Experimental Value |
| Vendor B | 349.3359 | Experimental Value | Calculated Value | Experimental Value |
| Vendor C | 349.3359 | Experimental Value | Calculated Value | Experimental Value |
Chemical Purity
Objective: To assess the presence of non-labeled (±)8,9-DiHETrE or other impurities.
Experimental Protocol:
-
Instrumentation: A sensitive LC-MS/MS system (e.g., triple quadrupole).
-
Method:
-
Develop a sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for both this compound and its non-labeled analog.
-
Analyze a high-concentration solution of the deuterated standard from each vendor.
-
Monitor the transition for the non-labeled compound to check for its presence as an impurity.
-
A non-targeted full scan analysis can also be employed to identify other potential impurities.
-
Data Presentation:
| Vendor | This compound Peak Area | Non-labeled (±)8,9-DiHETrE Peak Area | Chemical Purity (%) |
| Vendor A | Experimental Value | Experimental Value | Calculated Value |
| Vendor B | Experimental Value | Experimental Value | Calculated Value |
| Vendor C | Experimental Value | Experimental Value | Calculated Value |
Stability Assessment
Objective: To evaluate the stability of the deuterated standard under various storage and handling conditions.
Experimental Protocol:
-
Instrumentation: LC-MS/MS system.
-
Method:
-
Freeze-Thaw Stability: Subject aliquots of the standard solution from each vendor to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).
-
Short-Term (Bench-Top) Stability: Leave aliquots at room temperature for a defined period (e.g., 24 hours).
-
Long-Term Stability: Store aliquots at the recommended temperature (-20°C) and analyze at set time points (e.g., 1, 3, 6 months).
-
Analyze the samples after each condition and compare the peak area response to a freshly prepared standard.
-
Data Presentation:
| Vendor | Freeze-Thaw Stability (% Recovery) | Short-Term Stability (% Recovery) | Long-Term Stability (6 months, % Recovery) |
| Vendor A | Experimental Value | Experimental Value | Experimental Value |
| Vendor B | Experimental Value | Experimental Value | Experimental Value |
| Vendor C | Experimental Value | Experimental Value | Experimental Value |
Chromatographic Performance and Matrix Effects
Objective: To assess the chromatographic behavior of the deuterated standard and its susceptibility to matrix effects when analyzing biological samples.
Experimental Protocol:
-
Instrumentation: LC-MS/MS system.
-
Method:
-
Spike a known concentration of the this compound from each vendor into a relevant biological matrix (e.g., human plasma).
-
Perform a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction).[8][9]
-
Analyze the extracted samples by LC-MS/MS.
-
Evaluate the peak shape, retention time, and response of the deuterated standard.
-
Calculate the matrix factor by comparing the peak area of the standard in the extracted matrix to the peak area in a neat solution.
-
Data Presentation:
| Vendor | Retention Time (min) | Peak Asymmetry | Matrix Factor |
| Vendor A | Experimental Value | Experimental Value | Calculated Value |
| Vendor B | Experimental Value | Experimental Value | Calculated Value |
| Vendor C | Experimental Value | Experimental Value | Calculated Value |
Signaling Pathway and Experimental Workflow
To provide context for the application of this compound, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for its use.
Conclusion
The selection of a high-performing deuterated internal standard is fundamental to achieving accurate and reliable quantitative results in mass spectrometry. This guide provides a comprehensive framework for the systematic evaluation of this compound from different vendors. By rigorously assessing key performance parameters such as isotopic and chemical purity, stability, and chromatographic behavior, researchers can make an informed decision and ensure the quality of their analytical data. It is strongly recommended to perform an in-house evaluation using these or similar protocols before committing to a specific vendor for large-scale studies.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. (±)8,9-DiHETrE-d11 MedChemExpress (MCE) [chembk.com]
- 5. caymanchem.com [caymanchem.com]
- 6. (±)8,9-DiHETrE-d11 [chembk.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Accuracy and Precision in Isotope Dilution Methods for Lipids
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid analysis, the quest for accurate and precise quantification is paramount. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS) with alternative methods, supported by experimental data, to establish why it is considered the gold standard for lipid quantification.
Stable isotope dilution (SID), a technique involving the introduction of a known quantity of an isotopically labeled version of the analyte as an internal standard, offers unparalleled control over experimental variability.[1] This intrinsic correction mechanism accounts for analyte loss during sample preparation and variations in instrument response, leading to superior accuracy and precision compared to methods like external standard calibration and single non-isotopically labeled internal standardization.[1]
Performance Metrics: A Quantitative Comparison
The superiority of stable isotope dilution methods is evident in their low analytical variability and high accuracy. A targeted lipidomics assay employing stable isotope-labeled standards demonstrated robust and repeatable quantification of 900 lipid species, with over 700 of these lipids achieving an inter-assay variability below 25%. In a separate comprehensive workflow, 820 lipids were quantified with a relative standard deviation (RSD) of less than 30% across 16 independent batches, showcasing the high precision of the method.[1] While one study noted an overall quantitative bias of approximately 20% for their stable isotope dilution method, this is often significantly lower than the bias observed with other techniques, which are more susceptible to matrix effects.[1]
The following table summarizes the performance characteristics of different lipid quantification methods:
| Quantification Method | Accuracy (Bias) | Precision (RSD) | Key Advantages | Key Disadvantages |
| Stable Isotope Dilution (SID) | Low | Excellent (<15-30%) | Corrects for matrix effects and sample loss; High specificity.[1] | Higher cost of labeled standards; Availability of standards for all lipids can be limited. |
| Single Non-Isotopically Labeled Internal Standard | Moderate to High | Good | More cost-effective than SID; Corrects for some variability.[1] | Does not behave identically to the analyte, leading to potential inaccuracies.[1] |
| External Standard Calibration | Variable (Highly susceptible to matrix effects) | Variable | Simple to implement; Low cost.[1] | Does not account for sample-specific matrix effects or variations in sample preparation.[1] |
Experimental Protocols
Accurate and precise lipid analysis is underpinned by robust and reproducible experimental protocols. The following sections detail key methodologies in a typical isotope dilution workflow.
Lipid Extraction: Bligh and Dyer Method
This widely used liquid-liquid extraction technique effectively separates lipids from other cellular components.
Materials:
-
Methanol
-
Deionized water
-
Sample (e.g., 1 mL of cell suspension, tissue homogenate, or plasma)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of the sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly for 10-15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute.
-
Centrifuge the mixture at 1000 x g for 10 minutes to induce phase separation.
-
Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
-
The collected lipid extract can then be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
Targeted Lipidomics using Isotope Dilution LC-MS/MS
This protocol outlines a general workflow for the quantification of specific lipid species using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Thaw frozen samples (e.g., plasma, tissue homogenate) on ice.
-
Add a known amount of a stable isotope-labeled internal standard mixture to each sample. The internal standard mixture should contain labeled analogs of the target lipid classes.
-
Perform lipid extraction using the Bligh and Dyer method as described above.
-
Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase solvent.
2. Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute lipids of increasing hydrophobicity.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature (e.g., 50 °C) to ensure reproducible retention times.
3. Mass Spectrometry (MS) Detection:
-
Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the lipid of interest) and a specific product ion (a fragment of the lipid) to monitor.
-
MRM Transitions: For each target lipid and its corresponding stable isotope-labeled internal standard, a specific MRM transition (precursor ion m/z → product ion m/z) is established.
-
Data Analysis: The peak area of the endogenous lipid is divided by the peak area of its corresponding internal standard. This ratio is then used to calculate the concentration of the analyte based on a calibration curve generated using known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and a Key Lipid Pathway
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical isotope dilution lipidomics workflow and a simplified sphingolipid metabolism pathway.
Caption: Isotope Dilution Lipidomics Workflow.
Caption: Simplified Sphingolipid Metabolism Pathway.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for (±)8,9-DiHETrE-d11
This guide provides comprehensive safety and logistical information for the proper disposal of (±)8,9-DiHETrE-d11, a deuterated eicosanoid used as an internal standard in mass spectrometry-based analyses. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Material Identification and Properties
This compound is typically supplied as a solution in ethanol (B145695).[1] Understanding the properties of both the compound and its solvent is critical for safe disposal.
| Property | This compound | Ethanol (Solvent) |
| Synonym | (±)8(9)-DiHET-d11 | Ethyl Alcohol |
| Chemical Formula | C₂₀H₂₃D₁₁O₄ | C₂H₅OH |
| Molecular Weight | 349.6 g/mol | 46.07 g/mol |
| Physical Form | Solution | Colorless Liquid |
| Primary Hazard | Potential biological activity (eicosanoid) | Flammable liquid and vapor |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Safety Glasses or Goggles: To protect eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step-by-Step Disposal Protocol
The primary hazard associated with the disposal of this compound in its supplied form is the flammability of the ethanol solvent. The disposal procedure should be treated as the disposal of flammable organic waste.
Step 1: Waste Collection
-
All waste containing this compound, including unused solutions, contaminated vials, and pipette tips, should be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with ethanol and clearly labeled as "Hazardous Waste," "Flammable Waste," and "Organic Solvent Waste."
Step 2: Waste Segregation
-
Do not mix the ethanol-based waste with other waste streams, particularly acids, bases, or oxidizing agents, to prevent dangerous chemical reactions.[2]
-
Keep halogenated and non-halogenated solvent wastes in separate containers if required by your institution's waste management policy.
Step 3: Storage of Waste
-
Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area (SAA) or a fume hood, away from sources of ignition like heat, sparks, or open flames.
-
Ensure the container is kept tightly closed when not in use to prevent the evaporation of flammable vapors.[3]
Step 4: Final Disposal
-
Do not pour down the drain. Ethanol solutions, particularly at high concentrations, are considered flammable hazardous waste and must not be disposed of in the sanitary sewer system.[2][4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to arrange for the pickup and disposal of the hazardous waste.
-
The waste will be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.
Experimental Protocols and Waste Generation
This compound is intended for use as an internal standard for the quantification of 8(9)-DiHET by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[1]
Typical Experimental Workflow:
-
Preparation of Stock Solutions: The as-supplied solution in ethanol may be further diluted with an appropriate solvent to create stock solutions.
-
Spiking of Samples: A known amount of the internal standard is added to biological samples (e.g., plasma, tissue homogenates) before extraction.
-
Sample Extraction: Lipids, including the analyte and internal standard, are extracted from the biological matrix using organic solvents.
-
Analysis by GC- or LC-MS: The extracted sample is injected into the instrument for quantification.
Waste generated during this process will include the original vial, pipette tips used for transfer, and any unused diluted solutions. All these materials should be considered contaminated with the flammable solvent and the biologically active compound and disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (±)8,9-DiHETrE-d11
Researchers, scientists, and drug development professionals handling (±)8,9-DiHETrE-d11 must adhere to stringent safety protocols to ensure personal safety and maintain the integrity of the compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this deuterated eicosanoid.
This compound is supplied as a solution in ethanol (B145695). The primary hazards associated with this product are those of the solvent, which is a highly flammable liquid. While the solute itself is not classified as hazardous, the solution should be handled with care in a laboratory setting equipped for flammable liquids.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound solution.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Eyes & Face | Safety Goggles or Face Shield | Must be ANSI Z87.1-compliant. A face shield should be worn over safety goggles when there is a significant risk of splashes, such as during the preparation of solutions or transfers of larger volumes. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for incidental contact. For prolonged handling or when working with stock solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately after contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended due to the flammable nature of the ethanol solvent. Ensure the coat is fully buttoned. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the solution should be conducted in a certified chemical fume hood to minimize inhalation of ethanol vapors. If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
| Feet | Closed-Toe Shoes | Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects. |
Operational and Disposal Plan
A step-by-step approach to handling, from receipt to disposal, is critical for safety and for preserving the quality of the compound.
Experimental Protocols: Step-by-Step Handling Procedures
| Step | Action | Detailed Methodology |
| 1. Receiving and Inspection | Inspect and Log | Upon receipt, visually inspect the package for any signs of damage or leakage. Verify that the container is properly labeled and sealed. Log the compound into your chemical inventory system. |
| 2. Storage | Store Appropriately | Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Follow the manufacturer's specific storage temperature recommendations, which are typically -20°C for eicosanoids to prevent degradation. Store in the original, tightly sealed container within a flammable storage cabinet. |
| 3. Preparation of Solutions | Work in a Fume Hood | All work with the solution should be performed in a certified chemical fume hood. To prepare a working solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can compromise the integrity of the compound. Use appropriate, clean, and dry glassware and equipment. |
| 4. Experimental Use | Handle with Care | When diluting solutions, continue to work in a fume hood. Keep containers sealed when not in use to minimize evaporation and exposure to air and moisture. |
| 5. Spill Cleanup | Immediate Response | In case of a spill, immediately alert others in the area. Use non-flammable absorbent material, such as sand or cat litter, to contain the spill.[2] Do not use paper towels as they are combustible.[2] Place the used absorbent material in a sealed container for proper disposal as flammable waste.[2] |
| 6. Disposal | Follow Regulations | Dispose of all waste, including empty vials, contaminated gloves, and pipette tips, as hazardous flammable waste.[1][3] Do not pour ethanol solutions down the drain.[3] All chemical waste must be disposed of according to local, state, and federal regulations.[3] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
